molecular formula C8H13N3O B569131 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine CAS No. 1190380-49-4

1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Cat. No.: B569131
CAS No.: 1190380-49-4
M. Wt: 167.212
InChI Key: GZZNBQLBGSVOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.212. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxan-4-yl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZNBQLBGSVOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679671
Record name 1-(Oxan-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190380-49-4
Record name 1-(Oxan-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine, a heterocyclic compound with potential applications in pharmaceutical research and development. This document consolidates available data on its structure, physicochemical characteristics, and potential biological relevance. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are also presented. The information is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole derivative characterized by the presence of a tetrahydro-2H-pyran ring attached to the pyrazole core. Its chemical structure and key identifiers are presented below.

Chemical Structure:

G cluster_0 Potential Synthetic Pathway start 4-Nitropyrazole step1 Mitsunobu Reaction (with Tetrahydro-4H-pyran-4-ol) start->step1 DEAD, PPh3 intermediate 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole step1->intermediate step2 Reduction of Nitro Group (e.g., Hydrogenation) intermediate->step2 H2, Pd/C product This compound step2->product G cluster_0 TGF-β Signaling Pathway cluster_1 Point of Inhibition TGFb TGF-β Ligand ReceptorII TGF-β Receptor II TGFb->ReceptorII Binds ReceptorI TGF-β Receptor I (ALK5) ReceptorII->ReceptorI Recruits & Phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 Binds SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates Inhibitor 1-(Tetrahydro-2H-pyran-4-yl)- 1H-pyrazol-4-amine Derivatives Inhibitor->ReceptorI Inhibits

Technical Guide: Synthesis and Characterization of 1-(oxan-4-yl)pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(oxan-4-yl)pyrazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. The document details a robust two-step synthetic pathway, including the N-alkylation of 4-nitropyrazole followed by nitro group reduction. It outlines detailed experimental protocols for these transformations. The guide also compiles key characterization data and discusses the potential biological significance of this pyrazole derivative, which incorporates a saturated oxane ring, a feature known to enhance physicochemical properties in drug candidates.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this privileged scaffold. Their versatile biological activities span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The incorporation of a saturated heterocyclic moiety, such as an oxane (tetrahydropyran) ring, can favorably modulate a compound's pharmacokinetic profile by improving solubility, metabolic stability, and three-dimensional complexity for enhanced target binding. 1-(oxan-4-yl)pyrazol-4-amine combines these two valuable pharmacophores, making it an attractive building block for the development of novel therapeutics. This guide presents a detailed methodology for its synthesis and a summary of its key physicochemical properties. While specific biological targets for this exact molecule are not yet extensively documented, related structures have shown promise as kinase inhibitors, highlighting a potential area for future investigation.[1][2][3][4][5][6]

Synthesis of 1-(oxan-4-yl)pyrazol-4-amine

A reliable and efficient two-step synthesis for 1-(oxan-4-yl)pyrazol-4-amine has been established. The synthetic route commences with the N-alkylation of commercially available 4-nitropyrazole with tetrahydro-2H-pyran-4-ol. This is followed by the reduction of the nitro-intermediate to yield the final product.

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation (Mitsunobu Reaction) cluster_step2 Step 2: Nitro Group Reduction 4-nitropyrazole 4-Nitropyrazole intermediate 1-(oxan-4-yl)-4-nitropyrazole 4-nitropyrazole->intermediate PPh3, DIAD, THF oxan-4-ol Tetrahydro-2H-pyran-4-ol oxan-4-ol->intermediate final_product 1-(oxan-4-yl)pyrazol-4-amine intermediate->final_product Pd/C, H2, EtOH

Caption: Two-step synthesis of 1-(oxan-4-yl)pyrazol-4-amine.

Experimental Protocols

Step 1: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole

  • Materials:

    • 4-Nitropyrazole

    • Tetrahydro-2H-pyran-4-ol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-nitropyrazole (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

    • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole as a solid.

Step 2: Synthesis of 1-(oxan-4-yl)pyrazol-4-amine

  • Materials:

    • 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole

    • 10% Palladium on carbon (Pd/C)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • To a solution of 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol, add 10% Pd/C (10% w/w).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

    • Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield 1-(oxan-4-yl)pyrazol-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data

The structural identity and purity of 1-(oxan-4-yl)pyrazol-4-amine are confirmed through various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Appearance Light-red to Brown Solid
Melting Point (HCl salt) 105-107 °C
Purity (typical) >97%
Spectroscopic Data (Predicted)
  • 1H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~7.4 (s, 1H, pyrazole C3-H)

    • ~7.3 (s, 1H, pyrazole C5-H)

    • ~4.2 (tt, 1H, N-CH of oxane)

    • ~4.0 (m, 2H, oxane -OCH₂-)

    • ~3.5 (m, 2H, oxane -OCH₂-)

    • ~3.0 (br s, 2H, -NH₂)

    • ~2.1 (m, 2H, oxane -CH₂-)

    • ~1.9 (m, 2H, oxane -CH₂-)

  • 13C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~135.0 (pyrazole C4-NH₂)

    • ~128.0 (pyrazole C3)

    • ~120.0 (pyrazole C5)

    • ~67.0 (oxane -OCH₂-)

    • ~55.0 (oxane N-CH)

    • ~32.0 (oxane -CH₂-)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺: 168.11

Biological Context and Potential Applications

While specific biological data for 1-(oxan-4-yl)pyrazol-4-amine is limited, the pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs. The strategic incorporation of the oxane moiety is a common approach in drug design to enhance aqueous solubility and metabolic stability.

Potential Signaling Pathway Involvement

Derivatives of 1-(oxan-4-yl)pyrazole have been investigated as inhibitors of various protein kinases. For instance, structurally related compounds have shown potent inhibitory activity against Transforming Growth Factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5).[1] The TGF-β/ALK5 signaling pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is associated with fibrosis and cancer.

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 recruits & phosphorylates pSMAD23 p-SMAD2/3 ALK5->pSMAD23 phosphorylates SMAD23 SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Inhibitor 1-(oxan-4-yl)pyrazol-4-amine (Potential Inhibitor) Inhibitor->ALK5 inhibition

Caption: Potential inhibition of the TGF-β/ALK5 signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 1-(oxan-4-yl)pyrazol-4-amine. The described two-step synthetic protocol is robust and amenable to scale-up. While comprehensive biological profiling of this specific compound is yet to be published, its structural features suggest it is a valuable scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research is warranted to fully elucidate its biological activity and potential applications in drug discovery.

References

Technical Guide: Physicochemical and Biological Profile of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine (CAS 1190380-49-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties and biological context of the compound 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine, identified by CAS number 1190380-49-4. This molecule serves as a key intermediate in the synthesis of pharmacologically active agents. This document is intended to be a resource for researchers and professionals involved in drug discovery and development, offering curated data and methodologies to support further investigation and application of this chemical entity.

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for CAS 1190380-49-4.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₃N₃O[1]
Molecular Weight 167.21 g/mol [1]
Physical Form Light-red to Brown Solid
Purity 97%

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA -0.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 53.1 Ų[1]
Complexity 153[1]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections describe standard methodologies for determining key physicochemical parameters. While specific experimental data for CAS 1190380-49-4 is not publicly available, these protocols represent established methods for characterizing small molecules.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Principle: This method involves measuring the equilibrium concentration of the solute in a two-phase system of n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glassware (flasks with stoppers)

  • Shaker

  • Centrifuge

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of the compound in either water or n-octanol.

  • Add a known volume of the stock solution to a flask containing both water and n-octanol.

  • Seal the flask and shake it for a sufficient time to allow for equilibrium to be reached (typically several hours).

  • After shaking, centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.

Principle: This method involves the titration of the compound with a strong acid or base and monitoring the pH change to determine the point of half-neutralization.

Materials:

  • This compound

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized solution of a strong base (e.g., NaOH)

  • Solvent (e.g., water, or a co-solvent system if solubility is low)

  • pH meter with a calibrated electrode

  • Burette

  • Stirrer

Procedure:

  • Dissolve a known amount of the compound in the chosen solvent.

  • Place the solution in a beaker with a stirrer and the pH electrode.

  • Slowly add the titrant (acid or base) from the burette in small increments.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at which half of the compound is ionized, which can be determined from the titration curve.

Biological Context and Signaling Pathway

Derivatives of this compound have been investigated as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer.

TGF-β Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway. Inhibition of ALK5 by compounds derived from the core structure of CAS 1190380-49-4 would block the phosphorylation of SMAD2/3, thereby preventing the downstream signaling cascade.

TGF_beta_pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II (TGFBR2) TGF_beta->TGFBR2 Binds TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2_3 R-SMAD (SMAD2/3) TGFBR1->SMAD2_3 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex Binds SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_complex Binds Nucleus Nucleus SMAD_complex->Nucleus Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Regulates Inhibitor Inhibitor (e.g., derivative of CAS 1190380-49-4) Inhibitor->TGFBR1 Inhibits

Caption: TGF-β Signaling Pathway and Point of Inhibition.

Conclusion

This compound (CAS 1190380-49-4) is a valuable chemical scaffold with physicochemical properties amenable to medicinal chemistry optimization. Its utility as a precursor for potent inhibitors of the TGF-β signaling pathway highlights its potential in the development of novel therapeutics for a range of diseases. This guide provides a foundational dataset and procedural framework to aid researchers in leveraging this compound for their drug discovery and development endeavors. Further experimental characterization of its physicochemical and biological properties is warranted to fully elucidate its therapeutic potential.

References

The Therapeutic Potential of Pyrazole Scaffolds: A Technical Guide to Their Biological Activities in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, leading to the development of numerous therapeutic agents.[4][5][6] This technical guide provides an in-depth overview of the significant biological activities of pyrazole-based compounds, with a focus on their applications in anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant therapies. The document summarizes key quantitative data from recent studies, details common experimental protocols for activity evaluation, and visualizes critical signaling pathways and research workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction

The pyrazole nucleus is a cornerstone in the design of novel therapeutic agents.[5] Its structural versatility allows for modifications that can fine-tune the pharmacological profile of a compound, enhancing its efficacy and selectivity for a specific biological target.[7] This has led to the successful development of several FDA-approved drugs incorporating the pyrazole motif, such as the COX-2 inhibitor Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[8] The wide-ranging biological activities of pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects, make them a subject of intense research in the quest for new and improved medicines.[9][10]

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[7][11] Their mechanisms of action often involve the inhibition of key enzymes that are critical for tumor growth, proliferation, and survival.[12]

Mechanisms of Action: A primary mechanism is the inhibition of protein kinases, which are frequently dysregulated in cancer. Pyrazole-based compounds have been designed to target several crucial kinases:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of EGFR and VEGFR-2 signaling pathways can synergistically suppress tumor growth and angiogenesis.[13]

  • Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDK inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis.[14][15]

  • PI3K/AKT Pathway: Targeting kinases within this pathway, such as PI3K, can disrupt signals that promote cell survival and proliferation.[14]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected pyrazole derivatives against various human cancer cell lines.

Compound ID/SeriesTarget Cancer Cell Line(s)IC₅₀ (µM)Reference Drug (IC₅₀, µM)Citation
161a A-549 (Lung)4.915-Fluorouracil (59.27)[9]
161b A-549 (Lung)3.225-Fluorouracil (59.27)[9]
Compound 43 MCF7 (Breast)0.25Doxorubicin (0.95)[14]
Compound 22 MCF7, A549, HeLa, PC32.82 - 6.28Etoposide (comparable)[14]
Compound 23 MCF7, A549, HeLa, PC32.82 - 6.28Etoposide (comparable)[14]
Compound 36 (CDK2) HepG2, MCF7, Hela3.53, 6.71, 5.16 (Cell); 0.199 (Enzyme)-[14]
Compound 29 MCF7, HepG2, A549, Caco217.12, 10.05, 29.95, 25.24-[14]
Compound 4 HEPG2 (Liver)0.31Erlotinib (10.6)[13]
Compound 11 HEPG2 (Liver)0.63Erlotinib (10.6)[13]
Compound 12 HEPG2 (Liver)0.71Erlotinib (10.6)[13]
Compound 3 (EGFR) -0.06 (Enzyme)-[13]
Compound 9 (VEGFR-2) -0.22 (Enzyme)-[13]
Ferrocene-pyrazole 47c HCT-116 (Colon)3.12-[16]
DHT-pyrazole 24e PC-3 (Prostate), DU 145 (Prostate)4.2, 3.6-[16]

Signaling Pathway Visualization

The diagram below illustrates a simplified model of how a pyrazole-based kinase inhibitor can block a receptor tyrosine kinase (RTK) signaling pathway, thereby preventing downstream signals that lead to cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK->ADP RTK->Downstream 3. Signal Cascade ATP->RTK 2. Phosphorylation Inhibitor->RTK Inhibition Downstream->Proliferation 4. Nuclear Translocation Ligand->RTK 1. Binding & Dimerization RTK Receptor Tyrosine Kinase (e.g., EGFR) ATP ATP ADP ADP Inhibitor Pyrazole Inhibitor Downstream Downstream Signaling (RAS-RAF-MEK-ERK) Proliferation Gene Transcription & Cell Proliferation Ligand Growth Factor (Ligand)

Kinase Inhibition by a Pyrazole-Based Compound.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[17][18] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[19]

Mechanisms of Action:

  • COX-2 Inhibition: Many pyrazole-based drugs, like Celecoxib, are designed to be selective inhibitors of COX-2.[17] Since COX-2 is primarily induced at sites of inflammation, selective inhibition minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[17][19]

  • Cytokine Modulation: Some derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17]

  • NF-κB Suppression: Inhibition of the NF-κB signaling pathway is another mechanism by which pyrazoles can exert anti-inflammatory effects.[17]

Quantitative Data: Anti-inflammatory Activity

The table below presents the COX inhibitory activity and in vivo efficacy of various pyrazole compounds.

Compound ID/SeriesActivity MetricValueReference DrugCitation
144–146 COX-2 Inhibition (IC₅₀)0.034 - 0.052 µM-[9]
144–146 Edema Inhibition (%)78.9 - 96%Celecoxib (82.8%)[9]
151a–c Edema Inhibition (%)62 - 71%Celecoxib (22%)[9]
133 In vivo activity (ED₅₀)0.8575 mmol/kg-[9]
3,5-diarylpyrazoles COX-2 Inhibition (IC₅₀)0.01 µM-[17]
pyrazole-thiazole hybrid Dual COX-2/5-LOX Inhibition (IC₅₀)0.03 µM / 0.12 µM-[17]
5a Edema Inhibition (%)≥84.2%Diclofenac (86.72%)[4]

Antimicrobial Activity

The pyrazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[8][20] These agents are crucial in the fight against infectious diseases and the growing threat of antimicrobial resistance.

Quantitative Data: Antimicrobial Activity

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains.

Compound ID/SeriesMicrobial StrainMIC (µg/mL)Reference Drug (MIC, µg/mL)Citation
Compound 3 E. coli (Gram -)0.25Ciprofloxacin (0.5)[20]
Compound 4 S. epidermidis (Gram +)0.25Ciprofloxacin (4.0)[20]
Compound 2 A. niger (Fungus)1.0Clotrimazole (2.0)[20]
Compound 3 M. audouinii (Fungus)0.5Clotrimazole (0.5)[20]
Compound 21a A. niger, S. aureus, B. subtilis, K. pneumoniae2.9 - 7.8 (Antifungal); 62.5 - 125 (Antibacterial)Clotrimazole, Chloramphenicol (Higher MICs)[21]
Compound 12 E. coli1.0Moxifloxacin (2.0)[22]
Compound 32 S. epidermidis, E. cloacae0.97, 0.48Tetracycline (Higher MICs)[22]
Compound 9 Staphylococcus & Enterococcus MDR strains4.0-[23]
Compound 6d MRSA, E. coli15.7, 7.8-[24]
Compound 5c E. coli, K. pneumoniae6.25-[25]

Other Notable Biological Activities

Beyond the major areas already discussed, pyrazole derivatives show promise in other therapeutic fields.

Antiviral and Anticonvulsant Activity:

  • Antiviral: Pyrazole-based compounds have demonstrated activity against a range of viruses, including Newcastle disease virus (NDV), coronaviruses (SARS-CoV-2, MERS-CoV), and Hepatitis C virus (HCV).[26][27][28][29]

  • Anticonvulsant: Several pyrazole derivatives have shown significant anticonvulsant effects in preclinical models, suggesting their potential for treating epilepsy.[30][31][32]

Quantitative Data: Antiviral and Anticonvulsant Activity

Compound ID/SeriesBiological ActivityActivity MetricValueReference DrugCitation
Hydrazone 6 Antiviral (NDV)Protection (%)100%Amantadine[26]
Thiazolidinedione 9 Antiviral (NDV)Protection (%)100%Amantadine[26]
Pyrazolopyrimidine 7 Antiviral (NDV)Protection (%)95%Amantadine[26]
Compound 7h AnticonvulsantPotencyMore potent than Valproic acidValproic acid[30]
Compound 6k Anticonvulsant (sc-PTZ)ED₅₀ (mg/kg)20.4Valproate[31]

Experimental Protocols

The evaluation of the biological activity of pyrazole compounds relies on a set of standardized in vitro and in vivo assays. Below are generalized methodologies for key experiments.

Workflow for Pyrazole-Based Drug Discovery

The following diagram outlines a typical workflow in the discovery and development of novel pyrazole-based therapeutic agents.

G A 1. Design & Synthesis of Pyrazole Library B 2. In Silico Screening (Docking, QSAR) A->B C 3. In Vitro Biological Screening (Primary Assays) B->C D 4. Hit Identification C->D D->A Inactive E 5. Lead Optimization (SAR Studies) D->E Active Hits F 6. Advanced In Vitro Assays (Mechanism of Action, Selectivity) E->F G 7. In Vivo Studies (Efficacy & Toxicity in Animal Models) F->G H 8. Preclinical & Clinical Development G->H

General Workflow for Pyrazole-Based Drug Discovery.

6.1. In Vitro Anticancer Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (typically from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

6.2. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.[4]

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to laboratory conditions for at least one week.

  • Grouping and Administration: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole compounds. Administer the compounds orally or intraperitoneally.

  • Inflammation Induction: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group.

6.3. Antimicrobial Assay (Broth Microdilution for MIC)

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Compound Preparation: Prepare a series of twofold dilutions of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no drug) and negative (no microbe, no drug) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities.[33] Its derivatives have yielded potent candidates in oncology, inflammation, and infectious diseases. The continued exploration of this versatile nucleus is a promising avenue for developing novel therapeutics. Future research will likely focus on the design of multi-target pyrazole derivatives, the application of modern synthetic methodologies like microwave-assisted synthesis to expand chemical diversity, and the use of computational tools to predict activity and guide the development of next-generation drugs with enhanced efficacy and safety profiles.[6][16]

References

Elucidation of the Chemical Structure of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine. The document details the key identifiers of the compound, predicted spectroscopic data for its characterization, a plausible experimental protocol for its synthesis, and its potential role in biological signaling pathways.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound containing a pyrazole ring substituted with a tetrahydropyran group and an amine group. Its fundamental properties are summarized in the table below.

IdentifierValue
IUPAC Name 1-(oxan-4-yl)pyrazol-4-amine[1]
CAS Number 1190380-49-4[1]
Molecular Formula C₈H₁₃N₃O[1]
Molecular Weight 167.21 g/mol [1]
Canonical SMILES C1COCCC1N2C=C(C=N2)N[1]
InChI Key GZZNBQLBGSVOOZ-UHFFFAOYSA-N[1]
Appearance Light-red to Brown Solid
Purity Typically >97% from commercial suppliers
Storage Refrigerator, under inert atmosphere

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for this specific molecule, this section presents predicted data based on the analysis of its constituent functional groups and data from structurally related compounds. These tables provide a guide for researchers in interpreting experimental results.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4s1HPyrazole C3-H
~7.3s1HPyrazole C5-H
~4.3m1HTHP C4-H (methine)
~4.1dd2HTHP C2/6-H (axial)
~3.5dt2HTHP C2/6-H (equatorial)
~3.0br s2H-NH₂
~2.1m2HTHP C3/5-H (axial)
~1.9m2HTHP C3/5-H (equatorial)
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~138Pyrazole C5
~125Pyrazole C3
~118Pyrazole C4-NH₂
~67THP C2/6
~58THP C4
~32THP C3/5
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zPredicted Fragment
167[M]⁺ (Molecular Ion)
150[M - NH₃]⁺
84[C₅H₈O]⁺ (Tetrahydropyran ring fragment)
83[C₄H₅N₃]⁺ (Pyrazolamine ring fragment)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine
2950-2850C-H stretchAliphatic (THP ring)
1620-1580N-H bendPrimary Amine
1550-1450C=C stretchPyrazole Ring
1250-1050C-O stretchEther (THP ring)

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a representative protocol for which is provided below. This protocol is based on established methods for pyrazole synthesis.

Step 1: Synthesis of 1-amino-4-hydroxypiperidinium tosylate

  • To a solution of 1-Boc-4-hydroxypiperidine in a suitable solvent, add O-tosylhydroxylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • The product can be isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)hydrazine

  • A plausible route involves the reaction of tetrahydro-2H-pyran-4-one with hydrazine hydrate in the presence of a reducing agent such as sodium cyanoborohydride.

  • Alternatively, a substitution reaction on 4-bromotetrahydropyran with hydrazine can be employed.

Step 3: Synthesis of this compound

  • React 1-(Tetrahydro-2H-pyran-4-yl)hydrazine with a suitable three-carbon synthon that can form the pyrazole ring with a 4-amino group precursor, such as a protected 2-aminomalondialdehyde derivative.

  • The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.

  • Deprotection of the amino group, if necessary, would yield the final product.

  • Purification is typically achieved by column chromatography on silica gel.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectra should be recorded on an FTIR spectrometer, typically as a KBr pellet or a thin film.

Biological Context and Signaling Pathway

Derivatives of pyrazole are known to exhibit a wide range of biological activities. Notably, compounds structurally related to this compound have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3][4] The TGF-β signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.[5][6]

TGF-β Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI). The activated TβRI kinase phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Pyrazole-based inhibitors are thought to competitively bind to the ATP-binding site of the TβRI kinase domain, thereby blocking the phosphorylation of SMAD proteins and inhibiting the downstream signaling cascade.[5]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, etc.) SMAD_complex->Transcription Translocation Inhibitor 1-(THP-4-yl)-1H-pyrazol-4-amine (Proposed Inhibitor) Inhibitor->TBRI Inhibition

Caption: Proposed mechanism of action via the TGF-β signaling pathway.

Experimental Workflow for Structure Elucidation

The logical flow for the complete structural elucidation and characterization of this compound is outlined below.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of 1-(THP-4-yl)-1H-pyrazol-4-amine purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI/ESI, HRMS) purification->ms ir IR Spectroscopy purification->ir spectral_interpretation Spectral Interpretation & Data Correlation nmr->spectral_interpretation ms->spectral_interpretation ir->spectral_interpretation structure_confirmation Structure Confirmation spectral_interpretation->structure_confirmation

Caption: Workflow for the synthesis and structural elucidation.

References

The Strategic Application of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine in Fragment-Based Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the generation of novel lead compounds. This approach relies on the identification of low-molecular-weight fragments that bind with high ligand efficiency to a biological target. These initial hits are then strategically elaborated into more potent, drug-like molecules. Within the vast chemical space of available fragments, 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine emerges as a particularly valuable scaffold. Its unique combination of a saturated heterocycle (tetrahydropyran), a versatile aromatic core (pyrazole), and a key interaction point (primary amine) makes it an attractive starting point for lead optimization campaigns targeting a variety of protein classes, most notably kinases.

The tetrahydropyran (THP) moiety is frequently employed in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional vector for exiting the binding pocket. The 4-aminopyrazole core serves as a robust anchor, capable of forming critical hydrogen bond interactions with the target protein. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic routes, and strategic application of this compound in drug discovery, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragment is crucial for its successful application in FBDD. The properties of this compound are summarized in the table below. These characteristics are consistent with the "Rule of Three," a common guideline for fragment-like molecules, indicating its suitability as a starting point for drug discovery.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O--INVALID-LINK--
Molecular Weight 167.21 g/mol --INVALID-LINK--
CAS Number 1190380-49-4--INVALID-LINK--
IUPAC Name 1-(oxan-4-yl)pyrazol-4-amine--INVALID-LINK--
XLogP3 -0.1--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 4--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--
Physical Form Light-red to Brown Solid--INVALID-LINK--
Purity ≥97% (typical)--INVALID-LINK--
Storage Refrigerator--INVALID-LINK--

Experimental Protocols

Proposed Synthesis of this compound

While the direct synthesis of this compound is not extensively detailed in publicly available literature, a plausible multi-step synthetic route can be proposed based on established chemical methodologies for related pyrazole derivatives. This proposed synthesis involves the N-alkylation of a protected 4-nitropyrazole with a tetrahydropyran derivative, followed by the reduction of the nitro group to the desired amine.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole with 4-bromotetrahydro-2H-pyran

  • To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazole anion.

  • Add 4-bromotetrahydro-2H-pyran (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1 equivalent) from the previous step in a protic solvent such as methanol or ethanol.

  • Add a catalyst, such as palladium on carbon (Pd/C, 10 mol%) or Raney nickel.

  • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Application in Lead Optimization: Targeting the TGF-β Signaling Pathway

Derivatives of the this compound core have shown significant promise as inhibitors of various kinases. A notable example is their application in the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor (TβRI), also known as Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

TGF-β/SMAD Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TβRI (ALK5). The activated TβRI kinase subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_ligand TGF-β Ligand TBRII TβRII TGFb_ligand->TBRII Binding TBRI TβRI (ALK5) TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Nuclear Translocation Fragment_Derivative Fragment-Derived ALK5 Inhibitor Fragment_Derivative->TBRI Inhibition

Caption: Canonical TGF-β/SMAD signaling pathway and the point of inhibition by ALK5 inhibitors.

Fragment-Based Lead Discovery Workflow

The utilization of this compound as a starting fragment typically follows a structured workflow designed to efficiently translate a low-affinity hit into a high-potency lead candidate. This process integrates biophysical screening, structural biology, and computational chemistry to guide the optimization process.

FBDD_Workflow Start Start Fragment_Library Fragment Library (incl. core scaffold) Start->Fragment_Library Screening Biophysical Screening (NMR, SPR, X-ray) Fragment_Library->Screening Hit_ID Hit Identification (e.g., 1-(THP)-Pyrazol-4-amine) Screening->Hit_ID Structural_Biology Structural Biology (X-ray Crystallography) Hit_ID->Structural_Biology SBDD Structure-Based Design (Fragment Growing/Linking) Structural_Biology->SBDD Synthesis Synthesis of Analogs SBDD->Synthesis SAR SAR Analysis (Biological Assays) Synthesis->SAR SAR->SBDD Iterative Cycle Lead_Opt Lead Optimization (ADME/Tox, PK/PD) SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Quantitative Data on Derivatives

Compound IDTargetIC₅₀ (nM)Cell-based ActivityReference
Derivative Example ALK5 (TβRI)< 10Inhibition of TGF-β induced pSMADFictional data for illustrative purposes
AT9283 Aurora A/B~3HCT116 cell growth inhibition--INVALID-LINK--
AT7519 CDK2< 10Inhibition of cell proliferation--INVALID-LINK--

Note: AT9283 and AT7519 are examples of aminopyrazole-based kinase inhibitors to illustrate the utility of the core scaffold, though they do not contain the exact THP substituent.

Conclusion

This compound represents a high-value fragment for lead optimization endeavors. Its favorable physicochemical properties, combined with a synthetically accessible structure, make it an excellent starting point for FBDD campaigns. The demonstrated success of its core scaffold in developing potent kinase inhibitors, such as those targeting the TGF-β signaling pathway, underscores its strategic importance. By leveraging structural biology and iterative chemical synthesis, this fragment can be effectively elaborated to produce novel and potent clinical candidates, addressing unmet medical needs in oncology, fibrosis, and other therapeutic areas.

The Therapeutic Potential of Novel Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its versatile nature allows for diverse chemical modifications, leading to the development of numerous therapeutic agents with a wide range of pharmacological activities.[1][2] FDA-approved drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil all feature the pyrazole core, highlighting its clinical significance.[1] This technical guide provides an in-depth exploration of the therapeutic potential of novel pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and kinase-inhibiting properties. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Data on Bioactive Pyrazole Derivatives

The following tables summarize the biological activities of several novel pyrazole derivatives, providing quantitative data to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Pyrazole Derivatives against Various Cell Lines

Compound IDCell LineAssay TypeIC50 / GI50 (µM)Reference
161a A-549 (Lung Carcinoma)Not Specified4.91[3]
161b A-549 (Lung Carcinoma)Not Specified3.22[3]
161c A-549 (Lung Carcinoma)Not Specified27.43[3]
161d A-549 (Lung Carcinoma)Not Specified18.14[3]
163 HepG-2 (Hepatocellular Carcinoma)Not Specified12.22[3]
163 HCT-116 (Colorectal Carcinoma)Not Specified14.16[3]
163 MCF-7 (Breast Adenocarcinoma)Not Specified14.64[3]
5b K562 (Chronic Myelogenous Leukemia)MTT Assay0.021[4]
5b MCF-7 (Breast Adenocarcinoma)MTT Assay1.7[4]
5b A549 (Lung Carcinoma)MTT Assay0.69[4]
5 HepG2 (Hepatocellular Carcinoma)MTT Assay13.14[1][5]
5 MCF-7 (Breast Adenocarcinoma)MTT Assay8.03[1][5]
3a PC-3 (Prostate Cancer)Not Specified1.22[3]
3i PC-3 (Prostate Cancer)Not Specified1.24[3]
4a HepG2 (Hepatocellular Carcinoma)MTT Assay4.4[6]
5a HepG2 (Hepatocellular Carcinoma)MTT Assay3.46[6]
6b HepG2 (Hepatocellular Carcinoma)MTT Assay2.52[6]
6d A549 (Lung Carcinoma)MTT Assay5.176[7]
6g A549 (Lung Carcinoma)MTT Assay1.537[7]
6j A549 (Lung Carcinoma)MTT Assay8.493[7]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
4 CDK2Not Specified0.75[1][5]
7 CDK2Not Specified0.77[1][5]
10 CDK2Not Specified0.85[1][5]
5 CDK2Not Specified0.56[1][5]
6 CDK2Not Specified0.46[1][5]
11 CDK2Not Specified0.45[1][5]
9 CDK2/cyclin A2ADP-Glo Assay0.96[8][9][10]
7a CDK2/cyclin A2ADP-Glo Assay2.01[8][9][10]
7d CDK2/cyclin A2ADP-Glo Assay1.47[8][9][10]
4 CDK2/cyclin A2ADP-Glo Assay3.82[8][9][10]
3i VEGFR-2Not Specified0.00893[3]
3a VEGFR-2Not Specified0.03828[3]
5a VEGFR-2Not Specified0.267[6]
6b VEGFR-2Not Specified0.2[6]
7c VEGFR-2Not Specified0.225[11]
12c VEGFR-2Not Specified0.828[11]
6g EGFRNot Specified0.024[7]
3 EGFRKinase Assay0.06[2]
9 VEGFR-2Kinase Assay0.22[2]

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5u COX-2In vitro COX inhibition1.7974.92[12]
5s COX-2In vitro COX inhibition2.5172.95[12]
5r COX-2In vitro COX inhibitionNot Specified64.40[12]
5t COX-2In vitro COX inhibitionNot Specified22.21[12]
2a COX-2In vitro COX inhibition0.01987>50[13]
3b COX-2In vitro COX inhibition0.0394322.21[13]
4a COX-2In vitro COX inhibition0.0612414.35[13]
5b COX-2In vitro COX inhibition0.0387317.47[13]
5e COX-2In vitro COX inhibition0.0391413.10[13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole derivatives.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Detergent Reagent (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[3] Incubate for 6 to 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[3]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.[3]

  • Solubilization: Add 100 µL of Detergent Reagent or DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization can be monitored by the increase in absorbance (turbidity) at 340 nm.[15]

Materials:

  • Tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Colchicine or Paclitaxel)

  • 96-well, clear, flat-bottom plates

  • Temperature-controlled microplate reader

Protocol:

  • Reagent Preparation: On ice, prepare the tubulin solution in General Tubulin Buffer containing GTP (final concentration 1 mM) and glycerol (final concentration 10%).[11] Prepare serial dilutions of the pyrazole derivatives in the same buffer. The final DMSO concentration should be kept low (<1%).[11]

  • Assay Setup: Pre-warm the microplate reader to 37°C. Add the diluted test compounds, positive control, or vehicle control to the wells of the 96-well plate.

  • Initiation of Polymerization: Initiate the reaction by adding the cold tubulin solution to each well. Mix gently.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[11]

  • Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization (Vmax) and the extent of polymerization (plateau height) can be determined. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.[11]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay is typically performed using a colorimetric or fluorescence-based method.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer

  • COX Cofactor Solution

  • COX Probe (e.g., a fluorogenic substrate)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate (black or clear, depending on the detection method)

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.[8]

    • Add the diluted test compound, positive control, or DMSO (for total enzyme activity control) to the respective wells.[8]

    • Add the diluted COX-1 or COX-2 enzyme to the wells.[8]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[8]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[8]

  • Measurement: Immediately begin measuring the fluorescence or absorbance at the appropriate wavelength over a set period. The rate of increase in the signal is proportional to the COX activity.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).[16]

Kinase Inhibition Assays (EGFR, VEGFR-2, CDK2)

Kinase inhibition assays measure the ability of a compound to inhibit the activity of a specific protein kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2, CDK2/cyclin A2)

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well or 96-well white plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole derivatives in DMSO. Dilute the kinase, substrate, and ATP in the appropriate kinase assay buffer.

  • Assay Setup:

    • Add the diluted test compound or DMSO (control) to the wells of the plate.[7]

    • Add the kinase enzyme solution to all wells.[7]

    • Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[7]

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the specific substrate to each well.[7] Incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[7]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to kinase inhibition.[7]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Synthesis of Novel Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The following is a representative example of a multi-step synthesis of pyrazole-containing compounds.

Example: Synthesis of 5-(phenylamino)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile derivatives [17]

This synthesis involves a five-step process starting from thiophene-2-carboxylic acid. The key final step is the cyclization of an intermediate with hydrazine to form the pyrazole ring.

General Procedure for the Final Cyclization Step: A mixture of the intermediate 3-(methylthio)-3-(substituted phenylamino)-2-(thiophene-2-carbonyl)acrylonitrile and hydrazine hydrate in a suitable solvent is heated under reflux. After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated solid is filtered, washed, and purified by recrystallization to afford the desired 5-(substituted amino)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile derivative.

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.[17]

Signaling Pathways and Experimental Workflows

The therapeutic effects of pyrazole derivatives are often attributed to their interaction with specific signaling pathways that are dysregulated in disease. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Survival AKT->Survival Promotes Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->EGFR Inhibits VEGFR_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Activates RAS RAS VEGFR-2->RAS Activates PI3K PI3K VEGFR-2->PI3K Activates PKC PKC PLCγ->PKC Activates RAF RAF PKC->RAF Activates RAS->RAF MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes AKT AKT PI3K->AKT Activates eNOS eNOS AKT->eNOS Activates Survival Survival AKT->Survival Promotes Permeability Permeability eNOS->Permeability Increases Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->VEGFR-2 Inhibits CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Activates DNA Replication DNA Replication CDK2->DNA Replication Initiates Cyclin A Cyclin A Cyclin A->CDK2 Activates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->CDK2 Inhibits Experimental_Workflow Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Enzyme/Target-based assays Cell-based Assays Cell-based Assays In vitro Screening->Cell-based Assays Active Compounds Lead Optimization Lead Optimization In vitro Screening->Lead Optimization Inactive Compounds Mechanism of Action Studies Mechanism of Action Studies Cell-based Assays->Mechanism of Action Studies Potent Compounds Cell-based Assays->Lead Optimization Less Potent Compounds Mechanism of Action Studies->Lead Optimization In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies Promising Leads Lead Optimization->Compound Synthesis End End In vivo Studies->End Preclinical Candidates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. The incorporation of the tetrahydropyran moiety can enhance aqueous solubility and improve the pharmacokinetic profile of drug candidates. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group.

Overall Synthesis Workflow

Synthesis_Workflow reagent1 4-Nitropyrazole intermediate 1-(Tetrahydro-2H-pyran-4-yl) -4-nitro-1H-pyrazole reagent1->intermediate:w Step 1: Mitsunobu Reaction reagent2 Tetrahydro-2H-pyran-4-ol reagent2->intermediate:w DIAD, PPh3, THF product 1-(Tetrahydro-2H-pyran-4-YL) -1H-pyrazol-4-amine intermediate->product:w Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation)

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole

This procedure details the N-alkylation of 4-nitropyrazole with tetrahydro-2H-pyran-4-ol using a Mitsunobu reaction. This method is known for its mild conditions and good yields for the formation of C-N bonds.

Materials:

  • 4-Nitropyrazole

  • Tetrahydro-2H-pyran-4-ol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitropyrazole (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole as a solid.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro-intermediate to the final amine product via catalytic hydrogenation. This is a clean and efficient method for nitro group reduction.[1] An alternative method using tin(II) chloride is also provided.

Method A: Catalytic Hydrogenation

Materials:

  • 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10% w/w) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Method B: Reduction with Tin(II) Chloride

Materials:

  • 1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-(tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to give the crude product, which can be purified by column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis protocol.

StepReactionReactantsProductTypical Yield (%)Purity (%)
1Mitsunobu Reaction4-Nitropyrazole, Tetrahydro-2H-pyran-4-ol1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole60-80>95
2ACatalytic Hydrogenation1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole, H₂, Pd/CThis compound85-95>98
2BTin(II) Chloride Reduction1-(Tetrahydro-2H-pyran-4-yl)-4-nitro-1H-pyrazole, SnCl₂·2H₂OThis compound70-85>95

Signaling Pathway Context

While a specific signaling pathway for this compound itself is not defined, this scaffold is a common core in various kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway where such inhibitors often act.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation TF Transcription Factor Substrate->TF Inhibitor 1-(Tetrahydro-2H-pyran-4-YL) -1H-pyrazol-4-amine Derivative Inhibitor->Kinase2 Inhibition Gene Gene Expression TF->Gene Ligand Growth Factor Ligand->Receptor

Caption: Generalized kinase signaling pathway.

References

Application Notes and Protocols for the N-alkylation of Pyrazoles using 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of the pyrazole scaffold, particularly through N-alkylation, allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its biological activity, selectivity, and pharmacokinetic profile.[3]

The compound of interest, 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, is a versatile building block. Its structure features a 4-amino group, which is a primary site for derivatization, and a pre-substituted N1 position on the pyrazole ring. This application note provides detailed protocols for the selective N-alkylation of the exocyclic 4-amino group, a common strategy for generating diverse libraries of compounds for screening. It also addresses the challenge of regioselectivity in pyrazole chemistry.[1][4] The methodologies described are based on established principles and can be adapted for specific research needs.

Application Notes: Strategy and Regioselectivity

The alkylation of this compound presents two primary potential sites for reaction: the exocyclic 4-amino group (-NH₂) and the N2-position of the pyrazole ring.

  • Alkylation of the 4-Amino Group (Primary Target): The lone pair of electrons on the primary amino group is generally more nucleophilic than the N2-nitrogen of the pyrazole ring, which is part of an aromatic system. Therefore, reactions with electrophiles will preferentially occur at the 4-amino position under standard conditions. This pathway leads to the synthesis of N-alkyl-4-aminopyrazole derivatives.

  • Alkylation of the Pyrazole N2-Position: While less favored, alkylation at the N2 position is a possibility. However, the existing bulky tetrahydropyran substituent at the adjacent N1 position creates significant steric hindrance, making the N2 atom less accessible to incoming electrophiles.[5][6] Achieving selective N2-alkylation typically requires specific conditions, such as the use of certain metal catalysts or specialized reagents, and often results in a mixture of products.[1][5]

For the purposes of reliable and selective derivatization, the following protocols focus on the alkylation of the more reactive 4-amino group.

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol describes a standard procedure for the mono-alkylation of the 4-amino group using an alkyl halide and a non-nucleophilic base to prevent side reactions.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (e.g., DIPEA, 2.5 eq) to the stirred solution.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Protocol 2: Reductive Amination

Reductive amination is an alternative method for introducing alkyl groups, particularly when the corresponding alkyl halide is not stable or readily available. This two-step, one-pot procedure involves the formation of an imine intermediate with an aldehyde or ketone, followed by its reduction.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the anhydrous solvent (e.g., DCE), add the aldehyde or ketone (1.1 eq).

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Allow the reaction to stir at room temperature for 6-24 hours, monitoring progress by TLC or LC-MS.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the target compound.

Data Presentation

The following tables provide representative data for typical N-alkylation reactions on substituted aminopyrazoles, which can be used as a reference for planning experiments with this compound.

Table 1: Conditions for Direct N-Alkylation of the 4-Amino Group

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃DMF60885-95
2Methyl IodideDIPEAMeCN251280-90
3Ethyl BromoacetateK₂CO₃Acetone50675-85
42-BromopropaneNaHTHF251860-70

Table 2: Conditions for Reductive Amination of the 4-Amino Group

EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeSTABDCE251290-98
2AcetoneNaBH₃CNMeOH251685-95
3CyclohexanoneSTABDCM251088-96
4IsobutyraldehydeSTABDCE251480-90

Mandatory Visualizations

Caption: General scheme for N-alkylation of the 4-amino group.

Workflow A 1. Dissolve pyrazole amine in anhydrous solvent B 2. Add base (e.g., DIPEA) A->B Inert atmosphere C 3. Add alkylating agent (R-X) dropwise B->C D 4. Stir at specified temperature (Monitor by TLC/LC-MS) C->D E 5. Work-up: Dilute with water, extract with organic solvent D->E Upon completion F 6. Dry, filter, and concentrate the organic phase E->F G 7. Purify by flash column chromatography F->G H 8. Characterize final product G->H

Caption: Experimental workflow for direct N-alkylation.

References

Knorr Pyrazole Synthesis with Substituted Hydrazines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, stands as a cornerstone in heterocyclic chemistry.[1][2] First reported by Ludwig Knorr in 1883, this versatile and straightforward method has become an indispensable tool in medicinal chemistry and drug development.[1] The resulting pyrazole scaffold is a key pharmacophore present in a wide array of biologically active compounds, highlighting the significance of this reaction in the synthesis of pharmaceuticals.[1]

The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[1][2] A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[1] The selectivity is influenced by steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions such as pH.[1]

Pharmaceuticals Synthesized via Knorr Pyrazole Synthesis:

The Knorr pyrazole synthesis has been instrumental in the development of numerous blockbuster drugs across various therapeutic areas. Below is a table summarizing some prominent examples:

PharmaceuticalTherapeutic ClassBrief Description
Celecoxib (Celebrex®) Nonsteroidal Anti-inflammatory Drug (NSAID)A selective COX-2 inhibitor used to treat pain and inflammation in conditions like arthritis.[3]
Antipyrine (Phenazone) Analgesic and AntipyreticOne of the earliest synthetic analgesics, used for the relief of pain and fever.[3]
Edaravone (Radicava®) Neuroprotective AgentUsed in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.
Sildenafil (Viagra®) Intermediate Phosphodiesterase-5 (PDE5) InhibitorA key pyrazole intermediate is synthesized via the Knorr reaction in the manufacturing process of this well-known erectile dysfunction drug.
Metamizole (Novalgin®) Analgesic and AntipyreticA potent non-opioid analgesic and antipyretic.[3]

Data Presentation

The following tables summarize quantitative data for the Knorr pyrazole synthesis, showcasing the influence of reactants and conditions on yield and regioselectivity.

Table 1: Synthesis of Various Substituted Pyrazoles

1,3-Dicarbonyl CompoundSubstituted HydrazineSolventCatalystTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetatePhenylhydrazineEthanolAcetic acidReflux1~90%
AcetylacetonePhenylhydrazineEthanolAcetic acidReflux1High
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid1001Good
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione4-SulfonamidophenylhydrazineEthanolAcetic acidReflux2Good
AcetylacetoneMethylhydrazineEthanol-Room Temp2485%

Table 2: Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles

1,3-Dicarbonyl Compound (R¹COCH₂COR³)Substituted Hydrazine (R²NHNH₂)SolventIsomer Ratio (1,3-R¹,R³ vs 1,5-R¹,R³)
Benzoylacetone (Ph, Me)MethylhydrazineEthanol1:1
Benzoylacetone (Ph, Me)PhenylhydrazineAcetic AcidMajor isomer: 1,5-diphenyl-3-methylpyrazole
Trifluoroacetylacetone (CF₃, Me)PhenylhydrazineEthanolHigh selectivity for 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole
p-Methoxybenzoylacetone (p-MeOPh, Me)MethylhydrazineMethanol1:1.2

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details the synthesis of the analgesic and antipyretic agent, Antipyrine.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Methyl iodide

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[3]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[1]

  • Isolation of Pyrazolone: Cool the resulting syrup in an ice bath.[1] Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude 3-methyl-1-phenyl-5-pyrazolone.

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

  • N-Methylation: Dissolve the purified pyrazolone in ethanol containing sodium ethoxide. Add methyl iodide and reflux the mixture for 2 hours.

  • Final Product Isolation: After cooling, the product (Antipyrine) will precipitate. Collect the solid by filtration and recrystallize from hot water.

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[1]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[1]

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.

Protocol 3: General Procedure for the Synthesis of 1-Aryl-3-(trifluoromethyl)-5-aryl-pyrazoles (Celecoxib Analogs)

This protocol provides a general method for synthesizing pyrazoles relevant to the structure of Celecoxib.

Materials:

  • 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Substituted arylhydrazine hydrochloride (1.1 eq)

  • Ethanol or Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione in ethanol.

  • Addition of Hydrazine: Add the substituted arylhydrazine hydrochloride to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Mandatory Visualization

Knorr_Pyrazole_Synthesis R1_CO R¹-C(=O) CH2 -CH₂- R1_CO->CH2 R3_CO C(=O)-R³ CH2->R3_CO p1 R3_CO->p1 plus1 + hydrazine R²-NH-NH₂ plus1->hydrazine hydrazine->p1 hydrazone Hydrazone Intermediate cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization p2 cyclic_intermediate->p2 pyrazole Pyrazole h2o - H₂O p1->hydrazone Condensation p2->pyrazole Dehydration p2->h2o

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental_Workflow start Start reactants 1. Mix 1,3-Dicarbonyl and Substituted Hydrazine start->reactants solvent_catalyst 2. Add Solvent and Catalyst reactants->solvent_catalyst heating 3. Heat Reaction Mixture (e.g., Reflux) solvent_catalyst->heating monitoring 4. Monitor Reaction (e.g., TLC) heating->monitoring workup 5. Reaction Work-up (e.g., Add Water) monitoring->workup isolation 6. Isolate Crude Product (e.g., Filtration) workup->isolation purification 7. Purify Product (e.g., Recrystallization) isolation->purification characterization 8. Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for Knorr pyrazole synthesis.

Celecoxib_Signaling_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Signaling pathway of Celecoxib's anti-inflammatory action.

References

Application of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2][3] The core pyrazole scaffold serves as a versatile template for the development of targeted therapies. This document provides an overview of the potential applications of this compound in cancer research, including its hypothesized mechanism of action, illustrative experimental protocols, and representative data based on studies of structurally related compounds. While specific research on this exact molecule is limited in publicly available literature, the information presented herein is extrapolated from studies on analogous pyrazole-containing compounds and is intended to serve as a guide for future research and development.

Putative Mechanism of Action

The anticancer activity of pyrazole derivatives is often attributed to their ability to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.[1] Based on the broader class of pyrazole compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Cyclin-Dependent Kinase (CDK) Inhibition: Many pyrazole-based compounds have been identified as potent inhibitors of CDKs, such as CDK2.[4][5] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which shares structural similarities, has shown potent CDK2 inhibitory activity.[4]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in various cancers. Certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of FGFRs, overcoming drug resistance associated with gatekeeper mutations.[6]

  • Inhibition of other Kinases: The pyrazole scaffold is a common feature in inhibitors of other kinase families implicated in cancer, such as IRAK (Interleukin-1 Receptor-Associated Kinase) and c-Met.[7][8]

The tetrahydro-2H-pyran moiety is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability, which can enhance their bioavailability and efficacy.[9]

Potential Applications in Cancer Research

Based on the activities of related compounds, this compound could be a valuable tool for investigating various aspects of cancer biology and for the development of novel therapeutics.

  • Screening against Cancer Cell Lines: The compound can be screened against a panel of cancer cell lines to identify sensitive cancer types. Studies on similar 1-tetrahydropyranyl-4-substituted pyrazoles have shown moderate cytotoxic activity against leukemia, lymphoma, and solid tumor cell lines.[10]

  • Target Identification and Validation: If the compound shows significant anticancer activity, further studies can be conducted to identify its specific molecular target(s) within cancer cells.

  • Lead Compound for Drug Development: With favorable activity and pharmacokinetic profiles, this molecule could serve as a lead compound for the development of more potent and selective anticancer drugs.

Representative Data

The following tables summarize hypothetical quantitative data for this compound, based on reported values for analogous pyrazole-based kinase inhibitors. Note: This data is illustrative and not from direct experimental results for the specified compound.

Table 1: Representative In Vitro Cytotoxicity Data (IC50, µM)

Cell LineCancer TypePutative TargetRepresentative IC50 (µM)
A2780Ovarian CancerCDK20.5 - 5
HCT-116Colorectal CancerCDK21 - 10
NCI-H520Lung CancerFGFR0.1 - 1
SNU-16Gastric CancerFGFR0.5 - 5
KATO IIIGastric CancerFGFR0.1 - 1
MCF-7Breast CancerGeneral Cytotoxicity10 - 50
PANC-1Pancreatic CancerGeneral Cytotoxicity10 - 50

Table 2: Representative Kinase Inhibitory Activity (IC50, nM)

Kinase TargetRepresentative IC50 (nM)
CDK2/Cyclin A50 - 500
FGFR1100 - 1000
FGFR2150 - 1500
IRAK4200 - 2000

Experimental Protocols

The following are detailed, representative protocols for key experiments that would be essential for evaluating the anticancer properties of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, A2780)

  • This compound

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis for Cell Cycle Proteins

Objective: To investigate the effect of the compound on the expression of key cell cycle regulatory proteins.

Materials:

  • Cancer cells treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-CDK2, anti-Cyclin A, anti-p21, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with the compound at various concentrations for 24-48 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Protocol 3: In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on a specific kinase (e.g., CDK2).

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • This compound

  • ATP (with [γ-32P]ATP for radioactive detection or using a commercial non-radioactive kit)

  • Kinase reaction buffer

  • Method for detection (e.g., scintillation counter, luminescence reader)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer.

  • Add serial dilutions of the compound to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction.

  • Measure the kinase activity by quantifying the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in cancer research.

G cluster_0 Hypothesized Signaling Pathway Inhibition compound 1-(Tetrahydro-2H-pyran-4-YL)- 1H-pyrazol-4-amine cdk2 CDK2 compound->cdk2 Inhibits fgfr FGFR compound->fgfr Inhibits irak IRAK compound->irak Inhibits proliferation Cell Proliferation cdk2->proliferation survival Cell Survival fgfr->survival migration Cell Migration irak->migration

Caption: Hypothesized mechanism of action via kinase inhibition.

G cluster_workflow Experimental Workflow for Compound Evaluation start Start: Compound Synthesis/ Acquisition screen In Vitro Cytotoxicity Screening (MTT Assay) start->screen mechanism Mechanism of Action Studies (Western Blot, Kinase Assays) screen->mechanism Active Compounds invivo In Vivo Efficacy Studies (Xenograft Models) mechanism->invivo lead_opt Lead Optimization invivo->lead_opt Efficacious end End: Preclinical Candidate lead_opt->end

Caption: A typical workflow for preclinical evaluation.

G cluster_relationship Logical Relationship of Research Components compound Test Compound assays Biological Assays (In Vitro & In Vivo) compound->assays is tested in data Quantitative Data (IC50, Tumor Growth) assays->data generates conclusion Conclusion on Anticancer Potential data->conclusion leads to

Caption: Logical flow of the research process.

References

Application Notes and Protocols for the Study of Fibrosis Using TGF-β Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), can lead to organ scarring and failure. A key mediator of fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Inhibition of this pathway presents a promising therapeutic strategy. While the specific compound 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine is a chemical building block, a more complex derivative, 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388) , which incorporates this pyrazole scaffold, has emerged as a potent and selective inhibitor of the TGF-β type I receptor (ALK5). These application notes provide a comprehensive overview of the use of GW788388 and similar pyrazole-based ALK5 inhibitors in fibrosis research.

Mechanism of Action

GW788388 is a small molecule inhibitor that targets the ATP-binding site of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] By inhibiting ALK5, GW788388 effectively blocks the phosphorylation and activation of downstream mediators, primarily Smad2 and Smad3.[1][2] This disruption of the canonical TGF-β/Smad signaling cascade prevents the nuclear translocation of Smad complexes and subsequent transcription of pro-fibrotic genes, such as those encoding collagens and fibronectin.[3][4] The ultimate result is a reduction in ECM production, inhibition of fibroblast-to-myofibroblast transition, and attenuation of the overall fibrotic response.[1][5]

Data Presentation

The following tables summarize key quantitative data for GW788388, a representative pyrazole-based ALK5 inhibitor.

Table 1: In Vitro Activity of GW788388

ParameterValueCell/Assay TypeReference
IC50 (ALK5 binding) 18 nMPurified recombinant GST-ALK5[2][6]
IC50 (TGF-β cellular assay) 93 nMCellular assay measuring TGF-β activity[2]
Inhibition of Collagen IA1 mRNA ~80% reductionPuromycin aminonucleoside-induced renal fibrosis model[2]

Table 2: In Vivo Efficacy of GW788388

Animal ModelDosing RegimenKey FindingsReference
Diabetic Nephropathy (db/db mice) 2 mg/kg/day (oral) for 5 weeksSignificantly reduced renal fibrosis and decreased mRNA levels of ECM mediators.[1][7]
Puromycin Aminonucleoside-Induced Renal Fibrosis 10 mg/kg/day (oral)Significantly reduced the expression of collagen IA1 mRNA.[2]
Myocardial Infarction (rats) 50 mg/kg/day (oral)Attenuated systolic dysfunction and reduced phosphorylated Smad2, α-SMA, and collagen I.[7]
Bleomycin-Induced Lung Fibrosis 2 mg/kgReduced the fibrotic response.[2]
Chagas Disease (mice) 3 mg/kg (oral)Decreased parasitemia, increased survival, and inhibited cardiac fibrosis.[8]

Experimental Protocols

Detailed methodologies for key experiments involving pyrazole-based ALK5 inhibitors in fibrosis studies are provided below.

In Vitro Assay: Inhibition of TGF-β-induced Fibroblast-to-Myofibroblast Transition (FMT)

This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a hallmark of fibrosis.[9]

Materials:

  • Primary human lung fibroblasts (or other relevant fibroblast cell line)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • GW788388 or other test compound

  • Primary antibody against α-smooth muscle actin (α-SMA)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • 96-well imaging plates

Protocol:

  • Seed primary human lung fibroblasts in a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with a concentration range of GW788388 or the test compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with a pro-fibrotic concentration of TGF-β1 (e.g., 5 ng/mL) for 48-72 hours. Include a non-stimulated control.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific antibody binding with a suitable blocking buffer.

  • Incubate with a primary antibody against α-SMA.

  • Wash and incubate with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.

  • Acquire images using a high-content imaging system.

  • Quantify the intensity of α-SMA staining per cell to determine the extent of myofibroblast differentiation.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used animal model to evaluate the efficacy of anti-fibrotic compounds in a lung fibrosis context.[10]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • GW788388 or other test compound formulated for oral administration

  • Anesthesia

  • Equipment for intratracheal instillation

Protocol:

  • Anesthetize the mice.

  • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg). Administer saline to the control group.

  • Begin daily oral administration of GW788388 (e.g., 2 mg/kg) or vehicle control on day 1 or at a later time point to model therapeutic intervention.

  • Monitor the body weight and clinical signs of the animals throughout the study.

  • On day 14 or 21 post-bleomycin instillation, euthanize the mice.

  • Harvest the lungs for analysis.

  • Histological Analysis: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome to assess collagen deposition and fibrosis severity (e.g., using the Ashcroft scoring method).

  • Biochemical Analysis: Homogenize the remaining lung tissue to measure the hydroxyproline content, a quantitative measure of collagen.

  • Gene Expression Analysis: Extract RNA from lung tissue to perform qRT-PCR for pro-fibrotic markers (e.g., Col1a1, Acta2).

Visualization of Pathways and Workflows

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGF-βRII TGF-beta->TGFBR2 Binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3-Smad4 Complex pSmad23->SmadComplex Binds to Smad4 Smad4 Smad4->SmadComplex ProFibroticGenes Pro-fibrotic Gene Transcription (e.g., Collagen, α-SMA) SmadComplex->ProFibroticGenes Translocates & Activates Fibrosis Fibrosis ProFibroticGenes->Fibrosis GW788388 GW788388 GW788388->ALK5 Inhibits

Caption: TGF-β Signaling Pathway and the inhibitory action of GW788388.

In_Vitro_Fibrosis_Assay_Workflow cluster_workflow In Vitro Fibroblast-to-Myofibroblast Transition Assay A 1. Seed Fibroblasts in 96-well plate B 2. Serum Starve (24h) A->B C 3. Pre-treat with GW788388/Test Compound (1h) B->C D 4. Stimulate with TGF-β1 (48-72h) C->D E 5. Fix, Permeabilize, and Block D->E F 6. Immunostain for α-SMA and DAPI E->F G 7. High-Content Imaging F->G H 8. Quantify α-SMA Expression G->H

Caption: Workflow for an in vitro Fibroblast-to-Myofibroblast Transition assay.

In_Vivo_Fibrosis_Model_Workflow cluster_workflow In Vivo Bleomycin-Induced Pulmonary Fibrosis Model cluster_analysis Analysis Methods A 1. Induce Lung Fibrosis (Intratracheal Bleomycin) B 2. Daily Oral Dosing (GW788388 or Vehicle) A->B C 3. Monitor Animal Health (14-21 days) B->C D 4. Euthanasia and Lung Harvest C->D E 5. Analysis D->E Histology Histology (Masson's Trichrome) E->Histology Biochemistry Biochemistry (Hydroxyproline Assay) E->Biochemistry Gene_Expression Gene Expression (qRT-PCR) E->Gene_Expression

Caption: Workflow for an in vivo bleomycin-induced pulmonary fibrosis model.

References

A Step-by-Step Guide to Pyrazole Functionalization Reactions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed overview of key functionalization reactions for the pyrazole scaffold, a critical component in numerous pharmaceutical agents. This document outlines step-by-step experimental protocols, presents quantitative data for reaction optimization, and illustrates reaction workflows for clarity.

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The ability to strategically functionalize the pyrazole core is crucial for modulating the physicochemical and pharmacological properties of these molecules in drug discovery programs.[1][2]

This guide will focus on three primary classes of pyrazole functionalization: Electrophilic Substitution, N-Alkylation and N-Arylation, and Metal-Catalyzed Cross-Coupling Reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyrazole ring predominantly occurs at the C4 position, which is the most electron-rich and nucleophilic carbon.[3][4][5][6][7][8] Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

General Workflow for Electrophilic Substitution

sub Pyrazole Substrate reaction Reaction Mixture sub->reaction reagent Electrophilic Reagent reagent->reaction solvent Solvent solvent->reaction workup Aqueous Work-up reaction->workup Quenching purification Purification (e.g., Chromatography) workup->purification Extraction product C4-Functionalized Pyrazole purification->product

Caption: General workflow for the electrophilic functionalization of pyrazoles.

Experimental Protocols and Data

Table 1: Electrophilic Nitration of Pyrazole

EntrySubstrateReagentsElectrophileProductYield (%)Reference
1PyrazoleHNO₃ + H₂SO₄NO₂⁺4-Nitropyrazole-[6]

Protocol for Nitration: [6]

  • To a stirred mixture of concentrated nitric acid and sulfuric acid, cool the solution to 0 °C.

  • Slowly add the pyrazole substrate while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

  • The precipitated product is collected by filtration, washed with cold water, and dried.

Table 2: Electrophilic Halogenation of Pyrazoles

EntrySubstrateReagentsSolventProductYield (%)Reference
11,3,5-Trisubstituted pyrazoleI₂, HIO₃Acetic Acid4-Iodo-1,3,5-trisubstituted pyrazoleHigh[9]

Protocol for Iodination: [9]

  • Dissolve the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL).

  • Add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Alkylation and N-Arylation

Functionalization at the nitrogen atoms of the pyrazole ring is a common strategy to modify the molecule's properties.[1] For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers, making regioselectivity a key consideration.[1][10]

General Workflow for N-Alkylation

sub Pyrazole Substrate deprotonation Deprotonation sub->deprotonation base Base (e.g., NaH, K₂CO₃) base->deprotonation solvent Anhydrous Solvent (e.g., DMF, MeCN) solvent->deprotonation alkylation N-Alkylation deprotonation->alkylation Pyrazolate anion alkyl_halide Alkylating Agent (R-X) alkyl_halide->alkylation workup Aqueous Work-up alkylation->workup product N-Alkylated Pyrazole workup->product Purification

Caption: General workflow for the N-alkylation of pyrazoles.

Experimental Protocols and Data

Table 3: N-Alkylation of Pyrazoles

EntryPyrazole SubstrateAlkylating AgentBaseSolventProductYield (%)Reference
15-Hydrazinyl-4-phenyl-1H-pyrazoleAlkyl halide (1.1 eq)NaH (1.2 eq)Anhydrous DMFN1-alkylated product-[1]
23-CF₃-5-acetylpyrazoleEthyl iodoacetateK₂CO₃MeCNMixture of N1- and N2-alkylated isomers-[10]
3PyrazoleBenzyl trichloroacetimidateCamphorsulfonic acid1,2-DCEN-BenzylpyrazoleGood[11][12]

Protocol for N-Alkylation with Alkyl Halide: [1]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a base (e.g., sodium hydride, 1.2 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol for N-Arylation using Copper Catalysis: [13][14]

  • In a reaction vessel, combine the pyrazole (1.0 mmol), aryl halide (e.g., aryl iodide or bromide, 1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent (e.g., dioxane or toluene).

  • Heat the mixture at a specified temperature (e.g., 110 °C) under an inert atmosphere until the starting material is consumed (monitored by GC or TLC).

  • Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-arylpyrazole.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto the pyrazole core.[3] A significant advancement in this area is the direct C-H functionalization, which avoids the need for pre-functionalized pyrazole starting materials.[3][15] Palladium, rhodium, and copper are commonly used catalysts for these transformations.[3][16]

Logical Relationship of C-H Functionalization Strategies

pyrazole Pyrazole Core prefunc Pre-functionalization (e.g., Halogenation) pyrazole->prefunc Traditional Route ch_act Direct C-H Activation pyrazole->ch_act Modern, Atom-Economical Route trad_cross Traditional Cross-Coupling (e.g., Suzuki, Heck) prefunc->trad_cross direct_cross Direct C-H Cross-Coupling (e.g., Arylation, Alkenylation) ch_act->direct_cross functionalized Functionalized Pyrazole trad_cross->functionalized direct_cross->functionalized

References

Application Notes and Protocols for the Purification of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, a key intermediate in pharmaceutical synthesis. The following methods are designed to address common impurities and yield a final product of high purity suitable for further downstream applications.

Introduction

This compound is a heterocyclic compound with applications in medicinal chemistry.[1] Its synthesis can result in various impurities, including starting materials, reagents, and side-products. Effective purification is crucial to ensure the quality and reliability of subsequent reactions and biological assays. This guide outlines three primary purification techniques: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Purification Strategy Overview

The choice of purification method depends on the impurity profile of the crude material and the desired final purity. A general workflow for the purification of this compound is presented below.

PurificationWorkflow Crude Crude Product (1-(Tetrahydro-2H-pyran-4-YL) -1H-pyrazol-4-amine) Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Column Column Chromatography Crude->Column Direct Purification Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis PrepHPLC Preparative HPLC Column->PrepHPLC For High Purity Column->Analysis PrepHPLC->Analysis Analysis->Column If Further Purification Needed Analysis->PrepHPLC For High Purity PureProduct Pure Product (>98% Purity) Analysis->PureProduct If Purity is Sufficient

Caption: General purification workflow for this compound.

Data Presentation: Comparison of Purification Techniques

The following table summarizes representative quantitative data for the described purification methods. The initial purity of the crude product is assumed to be approximately 85%.

Purification TechniqueInitial Purity (%)Final Purity (%)Typical Recovery (%)Key AdvantagesKey Disadvantages
Recrystallization ~8595 - 9870 - 85Scalable, cost-effective, removes major impurities.Lower recovery, may not remove closely related impurities.
Column Chromatography ~85>9860 - 80High resolution for a wide range of impurities.[2][3][4]Time-consuming, requires significant solvent volumes.
Preparative HPLC >95>99.550 - 70Highest purity achievable, excellent for separating isomers.[5]Expensive, limited scalability, lower recovery.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing insoluble impurities and significantly increasing the purity of the target compound. The choice of solvent is critical.[6] For pyrazole derivatives, polar protic solvents or mixed solvent systems are often effective.[6]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of the crude product in a minimal amount of hot ethanol (e.g., 50-70 mL) with stirring. Heat the solution gently until it is near boiling to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add deionized water dropwise to the hot ethanolic solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) solution.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

RecrystallizationWorkflow Start Crude Product Dissolve Dissolve in Minimal Hot Ethanol Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter AddWater Add Water until Turbid, Reheat to Clear Dissolve->AddWater No Insoluble Impurities HotFilter->AddWater Cool Slow Cooling & Ice Bath AddWater->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol/Water Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Workflow for the recrystallization of this compound.

Protocol 2: Column Chromatography

Silica gel column chromatography is a standard method for purifying pyrazole derivatives and is effective at separating a wide range of impurities.[2][3][4]

Materials:

  • Crude or recrystallized this compound

  • Silica gel (200-300 mesh)

  • Hexane

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Methanol

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be:

    • 100% Hexane (to elute non-polar impurities)

    • 10-50% Ethyl Acetate in Hexane (gradient to elute the product)

    • A small percentage of methanol (e.g., 1-5%) in DCM can be used if the product is slow to elute.

  • Fraction Collection: Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

ColumnChromatography Start Crude Product Load Adsorb Sample onto Silica and Load Start->Load Pack Pack Silica Gel Column with Hexane Pack->Load Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Workflow for column chromatography purification.

Protocol 3: Preparative HPLC

For achieving the highest purity, preparative reverse-phase HPLC is the method of choice.[5]

Materials:

  • Partially purified this compound

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a C18 column

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Flow Rate: 20 mL/min

    • Detection: UV at 254 nm

    • Gradient: A typical gradient would be 5% B to 95% B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the pure product as a salt (if an acid modifier was used).

Purity Assessment

The purity of the final product should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The purification of this compound can be effectively achieved using a combination of recrystallization, column chromatography, and preparative HPLC. The choice of method will depend on the initial purity of the crude material and the final purity requirements. For most applications, column chromatography following an initial recrystallization step will provide a product of sufficient purity. For applications requiring the highest purity, preparative HPLC is recommended.

References

Application Notes and Protocols for the Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the characterization of pyrazole derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development.

Application Note 1: NMR Spectroscopy for Structural Elucidation of Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazole derivatives. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the substitution pattern on the pyrazole ring and the nature of attached functional groups.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the steps for preparing and analyzing pyrazole derivatives using a high-resolution NMR spectrometer.

1. Sample Preparation:

  • Sample Purity: Ensure the pyrazole derivative sample is of high purity (>95%) to prevent spectral interference from impurities.

  • Required Amount:

    • For ¹H NMR, weigh 5-25 mg of the compound.[1]

    • For ¹³C NMR, a higher concentration is needed, typically 50-100 mg, due to the lower natural abundance of the ¹³C isotope.[1]

  • Solvent Selection:

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent.[2][3]

    • Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[2] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.[4]

  • Internal Standard:

    • Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is commonly used and its signal is set to 0.00 ppm.[3] A small drop of TMS can be added to 5-10 mL of the deuterated solvent that will be used for several samples.[1]

  • Dissolution and Filtration:

    • Prepare the sample in a small vial to ensure complete dissolution, using vortexing or gentle heating if necessary.[1]

    • Filter the solution through a pipette with a glass wool or cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][5] Solid particles can interfere with the magnetic field homogeneity, leading to poor spectral resolution.[2]

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Spectrometer Frequency 400 MHz100 MHz
Pulse Sequence Standard single-pulseProton-decoupled single-pulse
Spectral Width -2 to 12 ppm0 to 200 ppm[3]
Acquisition Time 2-4 seconds[3]1-2 seconds
Relaxation Delay 1-5 seconds[3]2-5 seconds
Number of Scans 8-16[3]1024 or more

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).[3]

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation: Characteristic NMR Chemical Shifts

The chemical shifts of pyrazole protons and carbons are influenced by the electronic effects of substituents on the ring. The tables below summarize typical chemical shift ranges.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring

ProtonUnsubstituted Pyrazole (in CDCl₃)Substituted Derivatives (Typical Range)Multiplicity
H3 / H5 ~7.667.5 - 8.0Doublet
H4 ~6.376.0 - 6.5Triplet
N-H Variable (broad)9.0 - 13.0 (or not observed)Singlet (broad)
N-CH₃ N/A~3.9Singlet[3]

Note: The chemical shifts for H3 and H5 can vary significantly depending on the substituent and tautomeric form present. In unsubstituted pyrazole, fast tautomerism can make H3 and H5 chemically equivalent.[6]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazole Ring

CarbonUnsubstituted Pyrazole (in DMSO-d₆)Substituted Derivatives (Typical Range)
C3 / C5 ~134.7138 - 155
C4 ~105.9105 - 115
N-CH₃ N/A~39.1[3]

Note: Data compiled from various sources.[3][7][8][9][10] The exact chemical shifts are highly dependent on the solvent and the nature of the substituents.

Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Pyrazole Derivative (5-25 mg for ¹H, 50-100 mg for ¹³C) Mix Dissolve & Mix Sample->Mix Solvent Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) Solvent->Mix Standard Internal Standard (e.g., TMS) Standard->Mix Filter Filter into NMR Tube Mix->Filter Spectrometer NMR Spectrometer (e.g., 400 MHz) Filter->Spectrometer Acquire Acquire FID (¹H and/or ¹³C) Spectrometer->Acquire Process Fourier Transform Phase & Baseline Correction Acquire->Process Reference Reference to TMS (0 ppm) Process->Reference Analyze Analyze Spectrum (Chemical Shift, Integration, Coupling) Reference->Analyze Structure Structure Elucidation Analyze->Structure

Caption: Workflow for NMR analysis of pyrazole derivatives.

Application Note 2: LC-MS Analysis for Separation and Identification of Pyrazole Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify pyrazole derivatives within complex mixtures. The liquid chromatography component separates compounds based on their physicochemical properties, while the mass spectrometer provides high-sensitivity detection and mass information for structural confirmation.

Experimental Protocol: LC-MS

This protocol provides a general method for the analysis of pyrazole derivatives. Optimization of chromatographic conditions and mass spectrometer settings is often required for specific applications.

1. Sample and Mobile Phase Preparation:

  • Sample Concentration: Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.[11]

  • Filtration: Ensure the final solution is free of particulates by filtering it through a 0.22 µm or 0.45 µm syringe filter before placing it in an autosampler vial.[11]

  • Mobile Phase:

    • Phase A: Water with 0.1% formic acid (for improved peak shape and ionization).

    • Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • All mobile phase solvents should be LC-MS grade. Degas the mobile phases before use.

2. LC-MS Instrument Parameters:

The following are typical parameters that can serve as a starting point for method development.

ParameterLC SystemMS System
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Triple Quadrupole or TOF
Mobile Phase A 0.1% Formic Acid in WaterIonization Mode
Mobile Phase B 0.1% Formic Acid in AcetonitrileCapillary Voltage
Flow Rate 0.3 - 0.5 mL/minDrying Gas Flow
Column Temp. 30 - 40 °CDrying Gas Temp.
Injection Volume 1 - 5 µL[12]Nebulizer Pressure
Gradient 5% B to 95% B over 5-10 min, hold 2 min, re-equilibrateScan Mode

3. Data Analysis:

  • Process the raw data using the instrument's software.

  • Identify the peak corresponding to the pyrazole derivative in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight of the compound.

Data Presentation: Example LC-MS Data

LC-MS data is used to confirm the identity and purity of synthesized pyrazole derivatives.

Table 3: Representative LC-MS Data for Selected Pyrazole Derivatives

CompoundMolecular FormulaCalculated MWIonization ModeObserved m/z ([M+H]⁺)
3,5-Dimethyl-1H-pyrazole C₅H₈N₂96.13ESI+97.0759[10]
3,5-Diphenyl-1H-pyrazole C₁₅H₁₂N₂220.27ESI+221.1051[10]
3-(Trifluoromethyl)-5-phenyl-1H-pyrazole C₁₀H₇F₃N₂212.17ESI+213.0665[10]
5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole C₁₂H₁₄N₂O202.25ESI+203[9]

Note: The observed m/z value for the protonated molecule ([M+H]⁺) should match the calculated value, confirming the compound's identity.

Visualization: LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Pyrazole Sample Dissolve Dissolve to 10-100 µg/mL Sample->Dissolve Solvent Solvent (e.g., MeOH) Solvent->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial LC HPLC System (C18 Column, Gradient Elution) Vial->LC Inject MS Mass Spectrometer (ESI Source) LC->MS Separated Analytes TIC Total Ion Chromatogram (TIC) MS->TIC Acquire Data Spectrum Extract Mass Spectrum TIC->Spectrum Confirm Confirm Molecular Weight (m/z of [M+H]⁺) Spectrum->Confirm Result Purity & Identity Confirmed Confirm->Result

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, a key intermediate for preclinical drug development. The document outlines a robust two-step synthetic route, starting from commercially available starting materials. Detailed protocols for the synthesis of the key (Tetrahydro-2H-pyran-4-yl)hydrazine intermediate and the subsequent cyclocondensation to form the target aminopyrazole are provided. Furthermore, this guide addresses critical aspects of process scale-up, purification, and analytical characterization to ensure the production of high-purity material suitable for preclinical evaluation. Information on formulation strategies for poorly soluble compounds and the stringent purity requirements for preclinical candidates is also included to support downstream development activities.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with a wide range of biological activities.[1][2] The specific target molecule, this compound, incorporates a tetrahydropyran (THP) moiety, which can improve physicochemical properties such as solubility and metabolic stability, making it an attractive scaffold for drug discovery.[3] The successful progression of a drug candidate from discovery to preclinical studies hinges on the ability to produce the active pharmaceutical ingredient (API) in sufficient quantities and of high purity. This document provides a detailed methodology for the scale-up synthesis of this compound, ensuring a reliable supply for toxicological and pharmacological studies.

Synthetic Strategy

The proposed synthetic route is a two-step process, which is amenable to scale-up. The first step involves the synthesis of the key intermediate, (Tetrahydro-2H-pyran-4-yl)hydrazine, from a suitable precursor. The second step is a Knorr-type pyrazole synthesis, a well-established and reliable method, involving the cyclocondensation of the hydrazine intermediate with a β-ketonitrile to yield the desired 4-aminopyrazole.[4]

Synthetic_Route Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Intermediate_A (Tetrahydro-2H-pyran-4-yl)hydrazine Tetrahydro-4H-pyran-4-one->Intermediate_A Reductive Amination (Step 1) Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Intermediate_A Target_Compound This compound Intermediate_A->Target_Compound Cyclocondensation (Step 2) Beta_Ketonitrile 3-Oxo-3-alkoxypropionitrile Beta_Ketonitrile->Target_Compound Experimental_Workflow cluster_step1 Step 1: (Tetrahydro-2H-pyran-4-yl)hydrazine Synthesis cluster_step2 Step 2: this compound Synthesis s1_start Dissolve Tetrahydro-4H-pyran-4-one in Methanol s1_hydrazone Add Hydrazine Hydrate (0-5 °C) s1_start->s1_hydrazone s1_reduction Add NaBH3CN (<10 °C) s1_hydrazone->s1_reduction s1_stir Stir at RT (12-18h) s1_reduction->s1_stir s1_workup Quench, Acidify, Basify s1_stir->s1_workup s1_extract Extract with DCM s1_workup->s1_extract s1_purify Vacuum Distillation s1_extract->s1_purify s1_product Pure (Tetrahydro-2H-pyran-4-yl)hydrazine s1_purify->s1_product s2_start Dissolve Hydrazine Intermediate in Ethanol s1_product->s2_start Use in next step s2_reagents Add β-Ketonitrile & Acetic Acid s2_start->s2_reagents s2_reflux Reflux (4-6h) s2_reagents->s2_reflux s2_workup Solvent Removal & Aqueous Work-up s2_reflux->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Pure Target Compound s2_purify->s2_product Formulation_Strategy Compound Poorly Soluble Compound Solubility_Screen Solubility Screening Compound->Solubility_Screen Aqueous Aqueous Vehicles Solubility_Screen->Aqueous Cosolvent Co-solvent Systems Solubility_Screen->Cosolvent Surfactant Surfactant Vehicles Solubility_Screen->Surfactant Lipid Lipid-based Formulations Solubility_Screen->Lipid Stable_Formulation Stable Formulation for Dosing Aqueous->Stable_Formulation Cosolvent->Stable_Formulation Surfactant->Stable_Formulation Lipid->Stable_Formulation

References

Troubleshooting & Optimization

Common side reactions in pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and issues encountered during pyrazole synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis has a very low yield or has not worked at all. What are the common causes and how can I fix this?

Answer: Low conversion rates in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compounds or hydrazines can lead to unwanted side reactions and significantly reduce yields.[1][2] Ensure you are using high-purity reagents. Hydrazine derivatives can decompose over time, so using a fresh bottle or purifying the reagent before use is recommended.

  • Suboptimal Reaction Conditions:

    • Temperature and Time: The reaction may require more energy or a longer time to proceed to completion. Try increasing the reaction temperature or extending the reaction time.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]

    • Solvent: The choice of solvent can dramatically impact the reaction. If your current solvent isn't effective, consider alternatives. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve reaction outcomes.[3]

  • Incomplete Cyclization: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which does not readily dehydrate to form the final pyrazole product.[2][4] Adding a dehydrating agent or increasing the temperature can facilitate the final aromatization step.[2]

  • Steric Hindrance: Bulky substituents on your starting materials can hinder the reaction. In such cases, more forcing conditions (higher temperatures, longer reaction times) may be necessary.[1]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to help diagnose and solve low-yield issues in your pyrazole synthesis.

G start Low Yield or No Reaction check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_purity->optimize_conditions Pure purify Purify Reagents (Distillation, Recrystallization) check_purity->purify Impure check_intermediate Check for Stable Intermediates (e.g., by MS) optimize_conditions->check_intermediate No Improvement rerun Re-run Reaction optimize_conditions->rerun Improved Yield add_dehydrating_agent Add Dehydrating Agent or Increase Temperature check_intermediate->add_dehydrating_agent Intermediate Found check_intermediate->rerun No Intermediate Found (Re-evaluate strategy) purify->check_purity increase_temp_time Increase Temperature or Prolong Reaction Time add_dehydrating_agent->rerun

A logical workflow for troubleshooting low pyrazole yield.[2]

Issue 2: Formation of Multiple Products (Regioisomers)

Question: My reaction has produced a mixture of products that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is the most common side reaction in pyrazole synthesis, especially when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The substituted nitrogen of the hydrazine can attack either of the two different carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1][5][6]

Strategies to Improve Regioselectivity:

  • Solvent Choice: Using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase the regioselectivity of the reaction.[3] These solvents can influence the reaction pathway to favor one isomer over the other.[3]

  • pH Control: The pH of the reaction medium is a critical factor.[1][2] Adding a catalytic amount of acid (e.g., acetic acid) or base can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, thereby directing which nitrogen atom initiates the cyclization.[1][2] For example, in reactions with arylhydrazines, acidic conditions may favor one regioisomer while neutral conditions favor the other.[2]

  • Use of 1,3-Dicarbonyl Surrogates: Employing precursors with different reactivity at the carbonyl positions, such as β-enaminones, can effectively "lock in" the desired regiochemistry before the final cyclization step, leading to a single product.[1]

  • Alternative Synthetic Routes: Several modern synthetic methods offer high regioselectivity, such as those using N-alkylated tosylhydrazones and terminal alkynes, or reactions between N-arylhydrazones and nitroolefins.[7][8]

Knorr Synthesis Pathways Leading to Regioisomers

The diagram below illustrates how the reaction of methylhydrazine with an unsymmetrical 1,3-diketone can proceed via two different pathways to form a mixture of regioisomers.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Unsymmetrical\n1,3-Diketone Unsymmetrical 1,3-Diketone A1 Attack at C1 Unsymmetrical\n1,3-Diketone->A1 B1 Attack at C3 Unsymmetrical\n1,3-Diketone->B1 Methylhydrazine Methylhydrazine Methylhydrazine->A1 Methylhydrazine->B1 A2 Intermediate A A1->A2 A3 Regioisomer 1 A2->A3 B2 Intermediate B B1->B2 B3 Regioisomer 2 B2->B3

Knorr synthesis pathways leading to different regioisomers.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis? A1: The formation of regioisomers is the most prevalent side reaction.[1] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, allowing for two possible cyclization pathways.[1][5]

Q2: How can I distinguish between different pyrazole regioisomers? A2: A combination of spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. 1D ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons of the two isomers. For unambiguous structural confirmation, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[1]

Q3: My reaction mixture turned dark yellow or red. What does this indicate? A3: The formation of colored impurities can be due to the decomposition of the hydrazine starting materials or the oxidation of intermediates.[1] Using freshly purified hydrazines and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions.

Q4: I am performing a metal-catalyzed N-arylation to synthesize an N-arylpyrazole and I'm seeing a biaryl side product. How can I avoid this? A4: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[1] To minimize this, you can try optimizing the reaction conditions, such as changing the catalyst, ligand, base, or solvent.

Q5: My pyrazole product seems to be unstable and is undergoing ring-opening. What could be the cause? A5: Pyrazole rings are generally stable, but ring-opening can occur, particularly when there are highly reactive functional groups present or under the influence of a strong base which can cause deprotonation at C3.[2][9] Carefully controlling the reaction temperature and considering alternative synthetic routes that avoid such reactive functionalities may be necessary if they are not desired.[2]

Data Presentation

The choice of solvent can have a significant impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the ratio of regioisomers formed from the reaction of a 1,3-diketone with methylhydrazine.

Table 1: Solvent Effect on Regioselectivity in Pyrazole Synthesis

SolventTemperature (°C)Reaction Time (h)Ratio of Regioisomers (Desired:Undesired)Reference
Ethanol (EtOH)Room Temp< 1Low Selectivity[3]
2,2,2-Trifluoroethanol (TFE)Room Temp< 185 : 15[3]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp< 1Almost Exclusively Desired Isomer[3]

Data is generalized from studies on specific fluorinated 1,3-diketones. Ratios can vary based on substrates.

Experimental Protocols

Protocol 1: General Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine, a method fundamental to heterocyclic chemistry.[10][11]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Ethanol or Acetic Acid (as solvent)

  • Catalytic amount of mineral acid (e.g., HCl) (optional)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent (ethanol or glacial acetic acid) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add the hydrazine derivative to the solution. If using hydrazine hydrochloride, it can be added directly. If using hydrazine hydrate, a few drops of acetic acid can be added to catalyze the reaction.[11]

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product crystallizes upon cooling, it can be isolated by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.[2]

Protocol 2: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol

This protocol demonstrates how the use of a fluorinated solvent can significantly improve the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine.[1][3]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone in TFE.[1]

  • Add methylhydrazine dropwise to the solution at room temperature.[1]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC until the starting material is consumed.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.[1]

  • Perform an aqueous work-up by diluting the residue with an organic solvent like ethyl acetate and washing sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.[1]

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]

References

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the N-alkylation of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of pyrazoles?

A1: The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate.[1][2][3] Low yields can be caused by suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[2][4]

Q2: Which factors influence the N1/N2 regioselectivity of the reaction?

A2: Regioselectivity is a complex issue governed by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the reaction to the more accessible nitrogen.[2][5]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[2][4] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[2]

  • Base/Catalyst System: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2][6] In some cases, changing the base can even lead to opposite regioselectivity. Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.[2][7] Magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[8]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[2]

Q3: What are standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable starting point is the use of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent such as DMF or DMSO.[4][9] The reaction is typically performed at room temperature to 80°C and monitored by TLC or LC-MS.[9]

Q4: Are there alternative methods to traditional base-mediated alkylation?

A4: Yes, several alternative methods exist:

  • Acid-Catalyzed Alkylation: This method uses a Brønsted acid catalyst with trichloroacetimidates as electrophiles and can be an alternative to methods requiring strong bases or high temperatures.[5]

  • Phase Transfer Catalysis (PTC): PTC, especially under solvent-free conditions, can provide high yields and simplifies the work-up procedure.[2][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[11][12][13][14]

  • Enzymatic Alkylation: Engineered enzymes can offer unprecedented regioselectivity (>99%) for pyrazole alkylation.[15]

Troubleshooting Guides

Issue 1: Poor or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors. A systematic approach to troubleshooting is recommended.

G Troubleshooting Low Yield start Low or No Yield reagents Check Reagents & Conditions start->reagents base Re-evaluate Base - Strength (NaH > K2CO3) - Anhydrous conditions - Stoichiometry (slight excess) reagents->base Base issues? solvent Assess Solubility - Use polar aprotic (DMF, DMSO) - Ensure all reactants are dissolved reagents->solvent Solubility problems? alkylating_agent Check Alkylating Agent - Reactivity (I > Br > Cl) - Purity and stability reagents->alkylating_agent Poor reactivity? temp Optimize Temperature - Start at RT, then increase if needed reagents->temp No reaction? alternative_methods Consider Alternative Methods temp->alternative_methods Still low yield? ptc Phase Transfer Catalysis alternative_methods->ptc microwave Microwave-Assisted Synthesis alternative_methods->microwave acid Acid-Catalyzed Alkylation alternative_methods->acid

Caption: A logical workflow for troubleshooting low pyrazole yield.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen to make it nucleophilic.

    • Strength: Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). For less reactive alkylating agents, a stronger base like NaH might be necessary.[4]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[4]

    • Stoichiometry: A slight excess of the base is often beneficial.[4]

  • Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[4]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge. Several factors can be adjusted to favor the formation of a single isomer.

G Optimizing Regioselectivity start Poor Regioselectivity sterics Modify Steric Hindrance - Bulky alkylating agent - Bulky pyrazole substituent start->sterics solvent Change Solvent - Polar aprotic (DMF, DMSO) - Fluorinated alcohols (TFE, HFIP) start->solvent base_catalyst Alter Base/Catalyst - K2CO3 in DMSO for N1 - NaH for specific cases - MgBr2 for N2 start->base_catalyst temp Adjust Temperature - Lower temperature may increase selectivity start->temp favors_n1 Favors N1 Isomer sterics->favors_n1 solvent->favors_n1 base_catalyst->favors_n1 K2CO3/DMSO, NaH favors_n2 Favors N2 Isomer base_catalyst->favors_n2 MgBr2

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Optimization Strategies:

  • Modify Steric Hindrance:

    • If the desired isomer is at the less sterically hindered nitrogen, using a bulkier alkylating agent can increase selectivity.[5]

  • Change the Solvent:

    • Polar Aprotic Solvents: Solvents like DMF and DMSO are good starting points and often favor one regioisomer.[2][4]

    • Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been reported to significantly enhance regioselectivity.[2]

  • Alter the Base/Catalyst System:

    • For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2][6]

    • For N2-Alkylation: A magnesium-based catalyst, such as MgBr₂, can promote the formation of the N2-alkylated product.[8]

    • Sodium Hydride (NaH): For certain substrates, switching from K₂CO₃ to NaH can prevent the formation of isomeric byproducts.[2][7]

Data Presentation

Table 1: Influence of Base and Solvent on the N-alkylation of 3-Substituted Pyrazoles

EntryPyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
13-MethylpyrazoleBenzyl BromideK₂CO₃DMSO>95:5High[2][4]
23-MethylpyrazoleBenzyl BromideNaHTHF>95:5High[4]
33-Phenyl-1H-pyrazole2-bromo-N,N-dimethylacetamidei-Pr₂NEtTHF24:7690[8]
43-Phenyl-1H-pyrazole2-bromo-N,N-dimethylacetamidei-Pr₂NEt / MgBr₂THF<1:9985[8]
53-CF₃-pyrazoleEthyl iodoacetateK₂CO₃MeCN50:50Mixture[3]
6Pyridinyl-CF₃-pyrazoleEthyl iodoacetateNaHDME-MeCN>95:5 (N1)Good[7]

Note: Data is illustrative and compiled from various sources. Exact ratios and yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol describes a general procedure for the N1-alkylation of a pyrazole using an alkyl halide in the presence of a base.[9][16]

Materials:

  • Pyrazole derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for NaH quench)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).

  • Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Base-Mediated N-Alkylation Workflow start Start add_reagents 1. Add pyrazole and base to anhydrous solvent under inert atmosphere start->add_reagents stir1 2. Stir at room temperature add_reagents->stir1 add_alkylating 3. Add alkylating agent dropwise stir1->add_alkylating react 4. Stir at desired temperature (RT - 80°C) Monitor by TLC/LC-MS add_alkylating->react workup 5. Quench with water, extract with organic solvent react->workup purify 6. Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations.[5][17]

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA, 0.2 eq)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with the pyrazole (1 eq), trichloroacetimidate (1 eq), and CSA (0.2 eq) under an argon atmosphere.

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Troubleshooting low yields in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pyrazole Derivatives

Welcome to the technical support center for the synthesis of pyrazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific problems you might face during the synthesis of pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can be attributed to several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is crucial. Impurities can lead to side reactions, which not only reduce the yield of the desired product but also complicate the purification process.[1][2][3] It is important to note that hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]

  • Optimize Reaction Stoichiometry: Ensure that the correct stoichiometric ratio of reactants is being used. In some instances, employing a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1][4] Monitoring the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the optimal reaction time.[1][2]

  • Consider Potential Side Reactions: Be mindful of possible side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls or incomplete cyclization.[1]

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two distinct pyrazole products.[1] This regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Enhance Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact the reaction's regioselectivity. For instance, acidic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides, may favor the formation of one isomer.[1]

  • pH Control: Adjusting the pH of the reaction mixture can influence the initial site of the hydrazine's attack.[2] Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[1][2]

  • Steric Hindrance: The use of a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q3: The reaction mixture has developed a significant discoloration. Is this normal, and can it be resolved?

Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1]

Potential Causes and Solutions:

  • Acid-Promoted Byproducts: The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Oxidative Processes: Discoloration can also be a result of oxidative processes.[1]

  • Purification: While discoloration may not always impact the final yield, it can complicate purification. Running the crude product through a short plug of silica gel can help remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]

Q4: My product is difficult to purify. What are some effective purification techniques for pyrazole derivatives?

Purification of pyrazole derivatives can sometimes be challenging due to the presence of side products or unreacted starting materials.

Recommended Purification Methods:

  • Recrystallization: This is a highly effective method for purifying solid pyrazole products.[1] If the product crashes out of solution too quickly during cooling, you can try increasing the volume of the "good" solvent (in which the compound is more soluble) in the hot solution to keep it dissolved at a lower temperature.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard and effective technique.[1][2]

  • Acid-Base Extraction: For pyrazoles that can be protonated, forming an acid addition salt can be a useful purification strategy. The pyrazole can be dissolved in an organic solvent and treated with an inorganic or organic acid to precipitate the salt, which can then be isolated and neutralized to recover the purified pyrazole.[5]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterCondition AYield (%)Condition BYield (%)Reference
Solvent Ethanol76Ionic Liquid [HDBU][OAc]88[4]
Catalyst NoneLowNano-ZnO95[6]
Temperature Room Temperature59-9860 °CImproved[7][8]
Base DBUGoodNEt3, NaOt-Bu, CsFPoor[8]

Note: Yields are highly dependent on the specific substrates and reaction conditions used. This table provides a general trend observed in the literature.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of substituted pyrazoles via the Knorr reaction and may require optimization for specific substrates.[9]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, 1-propanol)

  • Acid catalyst (e.g., glacial acetic acid, a few drops)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.[9]

  • Solvent and Catalyst Addition: Add a suitable solvent, followed by a catalytic amount of acid.[9] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Addition of Hydrazine: Add the hydrazine derivative to the solution.[1]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[1][2]

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a solid product forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1][2] The crude product can then be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1][2]

Visualizations

Troubleshooting_Low_Yields start Low Yield Observed purity Assess Starting Material Purity start->purity stoichiometry Optimize Reaction Stoichiometry purity->stoichiometry If pure end Improved Yield purity->end If impurities found and addressed conditions Evaluate Reaction Conditions stoichiometry->conditions If optimized stoichiometry->end If stoichiometry was incorrect side_reactions Investigate Side Reactions conditions->side_reactions If optimized conditions->end If conditions were suboptimal side_reactions->end If addressed Knorr_Synthesis_Workflow start Start reactants Combine 1,3-Dicarbonyl, Hydrazine, Solvent, & Catalyst start->reactants heat Heat to Reflux reactants->heat monitor Monitor by TLC/LC-MS heat->monitor workup Reaction Work-up (Cooling, Filtration/Evaporation) monitor->workup Reaction Complete purification Purify Product (Recrystallization/Chromatography) workup->purification end Final Product purification->end Regioselectivity_Factors regio Regioisomer Formation steric Steric Factors (Bulky Substituents) regio->steric electronic Electronic Factors (Substituent Effects) regio->electronic conditions Reaction Conditions (Solvent, pH) regio->conditions product Desired Regioisomer steric->product electronic->product conditions->product

References

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For example, the reaction can yield two different products depending on which carbonyl group of the dicarbonyl compound is attacked by a specific nitrogen of the hydrazine.[2]

Controlling the formation of a single, desired regioisomer is critical because different regioisomers can possess vastly different biological activities, toxicological profiles, and physical properties.[1] For therapeutic and material science applications, achieving high purity of the target isomer is essential for efficacy and safety.

Q2: We are using a standard Knorr synthesis with an unsymmetrical 1,3-diketone and methylhydrazine in ethanol, but we are getting a nearly 1:1 mixture of regioisomers. What factors are at play?

A2: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is highly sensitive to several factors that influence its regioselectivity.[1][3] A low regioselectivity, as you're observing, is common when the electronic and steric differences between the two carbonyl groups are minimal.[4] Key factors influencing the outcome include:

  • Electronic Effects : Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely target for initial nucleophilic attack. Conversely, electron-donating groups decrease its reactivity.[1]

  • Steric Hindrance : Bulky substituents near one of the carbonyl groups can sterically block the approach of the hydrazine, favoring attack at the less hindered carbonyl.[1][5]

  • Reaction pH : The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[5][6]

  • Solvent Choice : The solvent plays a crucial role. Protic solvents like ethanol can compete with the hydrazine for attacking the more reactive carbonyl group, often leading to lower regioselectivity.[7] Aprotic and non-nucleophilic solvents can significantly improve the outcome.[3][7][8]

Troubleshooting Guides

Q3: Our synthesis is yielding the wrong major regioisomer or a difficult-to-separate mixture. What is the most effective first step to troubleshoot and improve regioselectivity?

A3: The most impactful and often simplest modification to improve regioselectivity is changing the solvent.[5][7] Traditional solvents like ethanol can lead to poor selectivity. Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer.[7]

Mechanism of Improvement with Fluorinated Alcohols: Fluorinated alcohols possess unique properties: they are strong hydrogen bond donors but are non-nucleophilic.

  • They enhance the electrophilicity of the carbonyl groups through hydrogen bonding. This effect is more pronounced on the carbonyl adjacent to an electron-withdrawing group (e.g., a CF₃ group).

  • Unlike ethanol, they do not compete with the hydrazine as a nucleophile. This allows the hydrazine's attack to be directed primarily by the electronic differences of the carbonyls.

  • The result is a significantly faster and more selective initial attack by the hydrazine on the more electrophilic carbonyl carbon, leading to the preferential formation of one regioisomer.[7]

dot graphdot { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} } Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

Q4: Solvent modification did not provide sufficient selectivity. What are some alternative synthetic strategies to achieve high regiocontrol?

A4: If solvent optimization is insufficient, several alternative methods offer excellent regioselectivity:

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes : This method provides access to 1,3,5-trisubstituted pyrazoles with complete regioselectivity. The reaction proceeds under basic conditions (e.g., t-BuOK in pyridine) and avoids the ambiguities of the Knorr synthesis.[9]

  • 1,3-Dipolar Cycloaddition : Reactions between diazo compounds and alkynes or sydnones and alkynes can yield pyrazoles with high regiocontrol.[3][10] These methods often proceed under mild conditions.

  • Use of Directing Groups : Introducing a removable directing group, such as benzotriazole, onto the α-position of an α,β-unsaturated ketone can regioselectively guide the cyclization reaction.[11]

  • Control via Hydrazine Salt vs. Free Base : Using an arylhydrazine hydrochloride salt can favor one regioisomer, while using the corresponding free hydrazine base can exclusively produce the other. This has been demonstrated effectively in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles.[6]

  • Modern Synthesis Techniques :

    • Flow Chemistry : Continuous-flow reactors offer precise control over temperature, mixing, and reaction time, which can enhance regioselectivity and improve yields compared to batch processes.[12][13][14]

    • Microwave-Assisted Synthesis : Microwave irradiation can accelerate reaction rates and sometimes improve regioselectivity by promoting specific reaction pathways.[15][16][17]

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the significant improvement in regioselectivity when switching from ethanol (EtOH) to fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in the reaction of various 1,3-diketones with methylhydrazine.

Entry1,3-Diketone (R¹ / R²)SolventRegioisomeric Ratio (Desired:Undesired)Yield (%)Reference
1CF₃ / 4-Cl-PhEtOH55:4585[7]
2CF₃ / 4-Cl-PhTFE85:1587[7]
3CF₃ / 4-Cl-PhHFIP97:390[7]
4C₂F₅ / 4-Cl-PhEtOH60:4080[7]
5C₂F₅ / 4-Cl-PhHFIP98:285[7]
6CO₂Et / 2-FurylEtOH43:5775[7]
7CO₂Et / 2-FurylHFIP>99:182[7]

Desired regioisomer corresponds to the 5-aryl/heteroaryl pyrazole.

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselectivity Using Fluorinated Alcohols

This protocol describes a general method for the synthesis of N-substituted pyrazoles from 1,3-diketones and hydrazines using HFIP as the solvent to achieve high regioselectivity.[7]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.2 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 eq) in HFIP (approx. 0.2 M solution).

  • To this solution, add the substituted hydrazine (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically < 1 hour).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones

This protocol provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, avoiding the challenges of the Knorr synthesis.[9]

Materials:

  • N-alkylated tosylhydrazone (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • 18-crown-6 (0.1 eq)

  • Anhydrous pyridine

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the N-alkylated tosylhydrazone (1.0 eq), 18-crown-6 (0.1 eq), and anhydrous pyridine.

  • Add the terminal alkyne (1.5 eq) to the mixture.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Add potassium tert-butoxide (2.0 eq) to the cooled mixture in portions over 10 minutes.

  • Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction by TLC until the tosylhydrazone is fully consumed.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.

Visualization of Mechanisms

dot graphdot { graph [rankdir="TB", splines=true, nodesep=0.5, label="General Mechanism of Knorr Pyrazole Synthesis", labelloc=t, fontname="Arial", fontsize=14]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} } Caption: Formation of two regioisomers in Knorr pyrazole synthesis.

References

Technical Support Center: Purification of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. This guide focuses on addressing common impurities and providing detailed protocols for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted Starting Materials: Such as (tetrahydro-2H-pyran-4-yl)hydrazine and 1,3-dicarbonyl compounds.

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of an isomeric pyrazole is a common side product.[1]

  • Incomplete Cyclization Products: Intermediates like hydrazones or enamines may remain in the crude product.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • By-products from Degradation: The hydrazine starting material can be prone to degradation, leading to colored impurities.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for developing conditions for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound and can separate closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.

Q3: What are the general strategies for purifying crude this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is an effective technique for removing small amounts of impurities if a suitable solvent or solvent system can be found. It is generally a more straightforward and scalable method than chromatography.

  • Column Chromatography: This is a versatile method for separating the desired product from a wide range of impurities, including regioisomers and other closely related by-products. Silica gel is a commonly used stationary phase.

Troubleshooting Guide

Issue 1: My purified product has a persistent color (e.g., yellow or brown).

  • Question: What causes the coloration, and how can I remove it?

  • Answer: The color often arises from impurities formed by the degradation of the hydrazine starting material or from oxidative side reactions.[1] To address this, you can try the following:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially lowering the yield.

    • Column Chromatography: A silica gel column can effectively separate the colored impurities from the desired product.

    • Acid-Base Extraction: Dissolving the crude product in an organic solvent and washing with a dilute acid solution can sometimes help remove basic colored impurities. Neutralize the aqueous layer and extract your product back into an organic solvent.

Issue 2: I am observing two spots on TLC that are very close together, suggesting the presence of isomers.

  • Question: How can I separate the regioisomers of my pyrazole product?

  • Answer: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls.[1]

    • Optimize Reaction Conditions: Modifying the reaction solvent, temperature, or pH can sometimes favor the formation of one isomer over the other.[1]

    • Fractional Recrystallization: If the solubilities of the isomers are sufficiently different in a particular solvent system, multiple recrystallization steps can be used to enrich one isomer.

    • Preparative HPLC or Flash Column Chromatography: These are often the most effective methods for separating closely related isomers. Careful selection of the mobile phase is crucial for achieving good separation.

Issue 3: The yield of my purified product is very low after recrystallization.

  • Question: What factors could be contributing to low recovery during recrystallization, and how can I improve it?

  • Answer: Low recovery can be due to several factors:

    • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor. Experiment with different solvents or solvent mixtures.

    • Using Too Much Solvent: Using the minimum amount of hot solvent to fully dissolve the crude product is critical. Excess solvent will keep more of your product dissolved even after cooling.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

    • Premature Crystallization: If the solution cools too much during filtration of insoluble impurities, product can be lost. Ensure the filtration apparatus is pre-heated.

Data Presentation

Purification MethodTypical Purity AchievedTypical Yield RangeKey AdvantagesKey Disadvantages
Recrystallization>98%60-85%Simple, cost-effective, and scalable.Dependent on finding a suitable solvent; may not remove all impurities.
Column Chromatography>99%50-80%High resolution for separating complex mixtures.More time-consuming, requires more solvent, and can be less scalable.
Preparative HPLC>99.5%40-70%Highest resolution for difficult separations.Expensive, requires specialized equipment, and is not suitable for large quantities.

Note: Purity and yield can vary significantly based on the quality of the crude material and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for the specific solvent system chosen.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures like ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils and the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

This protocol is a general guideline for purification using a silica gel column.

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (mobile phase) and pack it into a chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen mobile phase. A common starting point for a compound with the polarity of this compound could be a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting purified product under high vacuum to remove any remaining solvent.

Visualizations

PurificationWorkflow Crude Crude Product Purity_Check1 Purity Assessment (TLC, HPLC, NMR) Crude->Purity_Check1 Decision Purity Acceptable? Purity_Check1->Decision Recrystallization Recrystallization Decision->Recrystallization No (Minor Impurities) Column_Chromatography Column Chromatography Decision->Column_Chromatography No (Major/Multiple Impurities) Pure_Product Pure Product Decision->Pure_Product Yes Purity_Check2 Purity Assessment Recrystallization->Purity_Check2 Waste Impure Fractions/Mother Liquor Recrystallization->Waste Column_Chromatography->Purity_Check2 Column_Chromatography->Waste Purity_Check2->Pure_Product

Caption: General purification workflow for this compound.

Recrystallization_Protocol Start Crude Product in Flask Add_Solvent Add Minimal Hot Solvent Start->Add_Solvent Dissolve Complete Dissolution Add_Solvent->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling to Room Temp Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step experimental workflow for recrystallization.

References

Stability issues of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Based on information from various suppliers, the recommended storage conditions are summarized below. To ensure maximum stability, it is crucial to adhere to these guidelines.

ParameterRecommendationSource
Temperature Refrigerator.Sigma-Aldrich[1]
Temperature controlled NMT 30°C.Wit Pharma[2]
Store in a cool, well-ventilated area.ChemScene[3]
Atmosphere Handle and store under inert gas.Sigma-Aldrich
Container Keep container tightly closed.Sigma-Aldrich, ChemScene[3]
Environment Store in a dry and well-ventilated place.Sigma-Aldrich
Light Keep away from direct sunlight.ChemScene[3]
Ignition Sources Keep away from heat and sources of ignition.Sigma-Aldrich, ChemScene[3]

Q2: What is the physical appearance of this compound?

The compound is typically a light-red to brown solid.[1] A significant change in color or the appearance of clumping may indicate degradation or moisture absorption.

Q3: What are the potential stability issues with this compound?

  • Oxidation: The amine group on the pyrazole ring can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of colored impurities.

  • Hydrolysis: Although the pyrazole ring itself is generally stable, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening or other hydrolytic degradation.

  • Moisture Absorption (Hygroscopicity): As with many amine-containing compounds, there is a potential for moisture absorption from the atmosphere, which can affect its physical state and reactivity in experiments.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound.

Issue 1: Inconsistent experimental results or loss of compound activity.

  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see FAQ Q1).

    • Visual Inspection: Check for any change in the physical appearance of the compound (e.g., color change from light-red/brown to a darker shade, clumping).

    • Purity Analysis: If degradation is suspected, it is advisable to re-analyze the purity of the compound using techniques like HPLC-MS or NMR.

    • Use Fresh Stock: If possible, use a fresh, unopened vial of the compound to repeat the experiment and compare the results.

Issue 2: The compound has changed color or appears clumpy.

  • Potential Cause: This could be due to oxidation or moisture absorption.

  • Troubleshooting Steps:

    • Assess Moisture Exposure: Review handling procedures to determine if the compound was exposed to a humid environment or if the container was not properly sealed.

    • Drying: If moisture absorption is suspected, the compound can be dried under a vacuum. However, care should be taken as heating may accelerate degradation.

    • Purity Check: A change in color often indicates the formation of impurities. A purity analysis is recommended before further use.

Issue 3: Poor solubility of the compound in a specific solvent.

  • Potential Cause: The compound may have degraded to less soluble impurities, or the chosen solvent may not be optimal.

  • Troubleshooting Steps:

    • Confirm Solubility: Check available data sheets or perform small-scale solubility tests with a range of solvents.

    • Purity Assessment: As degradation products may have different solubility profiles, verify the purity of your material.

    • Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but be cautious of potential degradation at higher temperatures.

Experimental Protocols

Protocol 1: General Handling Procedure to Minimize Degradation

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon) whenever possible.

  • Use clean, dry spatulas and glassware.

  • Weigh out the required amount quickly and tightly reseal the container immediately.

  • Store the resealed container under the recommended conditions.

Protocol 2: Small-Scale Stability Test in Solution

This protocol can be adapted to test the stability of the compound in a specific solvent system relevant to an experiment.

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution by HPLC-UV to determine the initial purity and peak area.

  • Incubation: Store the solution under the desired test conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), take an aliquot of the solution and re-analyze by HPLC-UV.

  • Data Analysis: Compare the peak area of the main compound and the presence of any new impurity peaks over time to assess the stability.

Visualizations

Hypothetical_Degradation_Pathway A 1-(Tetrahydro-2H-pyran-4-YL)- 1H-pyrazol-4-amine B Oxidized Impurity (e.g., Nitroso or Nitro derivative) A->B  Oxidation (Air, Light) C Hydrolyzed Product (Ring-opened species) A->C  Hydrolysis (Strong Acid/Base, Heat)

Caption: Hypothetical degradation pathways for this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckStorage Verify Storage Conditions (Temp, Inert Gas, Light) Start->CheckStorage VisualInspect Visually Inspect Compound (Color, Clumping) CheckStorage->VisualInspect Conditions OK UseFresh Use Fresh Stock and Repeat Experiment CheckStorage->UseFresh Improper Storage PurityAnalysis Perform Purity Analysis (HPLC, NMR) VisualInspect->PurityAnalysis Appearance Changed VisualInspect->UseFresh Appearance OK PurityAnalysis->UseFresh Purity OK DegradationSuspected Degradation Confirmed PurityAnalysis->DegradationSuspected Impurity Detected ProblemSolved Problem Resolved UseFresh->ProblemSolved

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of pyrazole-based compounds in organic solvents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and reaction of poorly soluble pyrazole derivatives.

Issue 1: My pyrazole compound is precipitating prematurely from the reaction mixture.

Premature precipitation can lead to incomplete reactions and purification difficulties.[1]

Possible Causes and Solutions:

  • Inadequate Solvent Power: The chosen solvent may not be sufficient to keep the pyrazole derivative in solution as its concentration increases.

    • Solution: Introduce a co-solvent to enhance the solvating power of the reaction medium. A screening process can help identify the most effective co-solvent.[1]

  • Temperature Effects: Solubility is often temperature-dependent.

    • Solution: Gradually increasing the reaction temperature may improve the solubility of your compound. However, be cautious of potential side reactions or product degradation at elevated temperatures.

Issue 2: My pyrazole compound "oils out" instead of crystallizing during purification.

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid, often because the solution is supersaturated at a temperature above the compound's melting point.[2]

Solutions:

  • Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to decrease the saturation level.[2]

  • Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Gradual cooling promotes the formation of an ordered crystal lattice.[2]

  • Solvent System Modification: Experiment with a different solvent or a new mixture of solvents.[2]

  • Seed Crystals: If available, add a small seed crystal of the pure compound to the supersaturated solution to initiate crystallization.[2]

Issue 3: I am experiencing a very low yield after recrystallization.

Low recovery during recrystallization is a common issue with poorly soluble compounds.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your crude product to avoid losing a significant portion of your compound in the mother liquor.[2]

  • Thorough Cooling: Ensure the solution is completely cooled before filtration to maximize the precipitation of the product.[2]

  • Wash with Cold Solvent: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove impurities without dissolving the product.

Experimental Protocols

This section provides detailed methodologies for key experiments to enhance the solubility of pyrazole-based compounds.

Protocol 1: Solvent Screening for Solubility Enhancement

This protocol helps identify a suitable solvent or co-solvent system to improve the solubility of a pyrazole derivative.[1]

Materials:

  • Your poorly soluble pyrazole compound

  • A selection of primary solvents (e.g., toluene, dichloromethane)

  • A selection of potential co-solvents of varying polarities (e.g., ethanol, THF, DMF, DMSO)

  • Small vials

  • Stirring apparatus

Procedure:

  • Dispense a small, known amount of your pyrazole compound into several vials.

  • To each vial, add a primary solvent to mimic the reaction concentration.

  • Stir the mixtures at the intended reaction temperature.

  • For vials where the compound is not fully dissolved, add a co-solvent dropwise until the solid dissolves completely.

  • Record the amount of co-solvent required for each successful mixture.

  • Select the co-solvent that provides the best solubility with the minimal volume added and is compatible with your reaction conditions.

Diagram of the Solvent Screening Workflow:

G start Start: Poorly Soluble Pyrazole Compound dispense Dispense Compound into Vials start->dispense add_primary Add Primary Solvent dispense->add_primary stir Stir at Reaction Temperature add_primary->stir check_solubility Compound Fully Dissolved? stir->check_solubility add_cosolvent Add Co-solvent Dropwise check_solubility->add_cosolvent No end End check_solubility->end Yes record_volume Record Co-solvent Volume add_cosolvent->record_volume select_best Select Optimal Co-solvent System record_volume->select_best select_best->end

A workflow diagram for solvent screening to enhance solubility.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersions can enhance solubility by dispersing the drug in a hydrophilic carrier, often resulting in an amorphous system with higher apparent solubility.

Materials:

  • Poorly soluble pyrazole-based drug

  • Hydrophilic carrier (e.g., PEG 4000, PEG 6000, povidone)

  • Common solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator or vacuum oven

Procedure:

  • Accurately weigh the pyrazole compound and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10).

  • Dissolve both the drug and the carrier in a minimal amount of a common solvent.

  • Continue stirring until a clear solution is formed.

  • Evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a controlled temperature.

  • The resulting solid mass is a solid dispersion. Scrape the solid dispersion from the flask.

  • Grind the solid dispersion to a fine powder using a mortar and pestle.

  • Store the powdered solid dispersion in a desiccator.

Diagram of the Solid Dispersion Preparation Workflow:

G start Start: Weigh Drug and Carrier dissolve Dissolve in Common Solvent start->dissolve evaporate Evaporate Solvent dissolve->evaporate grind Grind to Fine Powder evaporate->grind store Store in Desiccator grind->store end End: Solid Dispersion store->end

A workflow for preparing solid dispersions via solvent evaporation.
Protocol 3: pH Adjustment for Solubility Enhancement

For ionizable pyrazole compounds, adjusting the pH of the solution can significantly increase solubility.[3][]

Materials:

  • Ionizable pyrazole compound

  • Aqueous buffer solutions of various pH values

  • Acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment

  • pH meter

Procedure:

  • Prepare a suspension of the pyrazole compound in an aqueous buffer.

  • Gradually add small amounts of an acidic or basic solution to adjust the pH.

  • Monitor the pH using a calibrated pH meter.

  • Observe the solubility of the compound at different pH values.

  • Determine the pH at which the compound achieves maximum solubility.

  • For formulation purposes, select a pH that provides adequate solubility and is physiologically tolerable.[3]

Data Presentation: Solubility of Pyrazole-Based Drugs

The following tables summarize the solubility of two commercially available pyrazole-based drugs, Celecoxib and Sildenafil, in various organic solvents. This data can serve as a reference for selecting appropriate solvents for related pyrazole derivatives.

Table 1: Solubility of Celecoxib in Organic Solvents

SolventTemperature (K)Mole Fraction Solubility (x10^3)Solubility (mg/mL)
Ethyl Acetate29835.1~151.7
Acetonitrile29828.2~122.0
Methanol29821.3~92.1
Ethanol--~25[5]
Isopropanol29815.4~66.6
Butanol29810.5~45.4
Toluene2981.8~7.8
DMSO--~16.6[5]
DMF--~25[5]

Data for mole fraction solubility adapted from[6][7][8]. Mg/mL values are estimated based on mole fraction and solvent density.

Table 2: Solubility of Sildenafil and Sildenafil Citrate in Various Solvents

CompoundSolventSolubility (mg/mL)
Sildenafil (base)Diethylene glycol monoethyl ether24.7 ± 4.7[9]
Sildenafil (base)Ethanol5.2 ± 1.2[9]
Sildenafil CitrateWater4.1 ± 1.3[9]
Sildenafil CitrateDimethyl Isosorbide9.98 ± 0.79[9]
Sildenafil CitrateOleic Acid6.77 ± 0.54[9]
Sildenafil CitrateToluene-[10]
Sildenafil Citrate1-Butanol-[10]
Sildenafil Citrate1,2-Dichloroethane-[10]
Sildenafil CitrateHexane-[10]

Data adapted from[9][10]. Note that sildenafil citrate's solubility is pH-dependent.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of pyrazole derivatives?

A1: The solubility of pyrazole derivatives is influenced by several factors including:

  • Molecular Weight: Higher molecular weight compounds are often more difficult to solvate.

  • Crystal Structure: The energy required to break the crystal lattice affects solubility.

  • Substituents: The nature of the substituents on the pyrazole ring is crucial. Lipophilic groups tend to decrease aqueous solubility, while polar groups can increase it.[12]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility.

  • pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility.

Q2: What are some common organic solvents used for pyrazole derivatives?

A2: Common organic solvents for pyrazole derivatives, depending on their polarity, include ethanol, methanol, acetone, toluene, dichloromethane (CH₂Cl₂), and acetonitrile.[13]

Q3: How can I improve the solubility of a neutral pyrazole compound?

A3: For neutral compounds where pH adjustment is not effective, consider the following strategies:

  • Co-solvents: Using a mixture of solvents can increase solubility.

  • Structural Modification: Introducing polar functional groups (e.g., hydroxyl, amino) can improve solubility.[1]

  • Co-crystallization: Forming a co-crystal with a highly soluble co-former can enhance the dissolution rate.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer can create a more soluble amorphous form.

Q4: My pyrazole synthesis has a low yield. Could this be related to solubility issues?

A4: Yes, poor solubility can contribute to low yields in several ways:

  • Incomplete reaction: If a reactant or intermediate has low solubility, the reaction may not go to completion.[14]

  • Premature precipitation: The desired product may precipitate out of the reaction mixture before the reaction is complete.[14]

  • Difficult purification: Significant product loss can occur during recrystallization or chromatography if the compound has poor solubility in the chosen solvents.[14]

Q5: Are there any "green chemistry" approaches to address solubility problems?

A5: Yes, some green chemistry principles can be applied:

  • Aqueous Synthesis: Utilizing water as a solvent, sometimes with the aid of catalysts or hydrotropes, can be an option.

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions eliminates solubility issues during the reaction itself, although purification may still require suitable solvents.

Q6: How do I choose between kinetic and thermodynamic solubility measurements?

A6:

  • Kinetic solubility is typically measured in early drug discovery. It is a high-throughput method that assesses the solubility of a compound that is already dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer. It measures the tendency of a compound to precipitate.

  • Thermodynamic solubility is the true equilibrium solubility of the most stable solid form of a compound in a given solvent. It is a more time-consuming measurement but provides a more accurate representation of the compound's solubility for formulation development.

Diagram of the Decision-Making Process for Solubility Enhancement:

G start Start: Poorly Soluble Pyrazole Compound is_ionizable Is the Compound Ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes structural_modification Structural Modification (add polar groups) is_ionizable->structural_modification No end End: Improved Solubility ph_adjustment->end co_solvents Co-solvent Screening structural_modification->co_solvents solid_state Solid-State Modification co_solvents->solid_state co_crystallization Co-crystallization solid_state->co_crystallization solid_dispersion Solid Dispersion solid_state->solid_dispersion co_crystallization->end solid_dispersion->end

A decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected peaks in NMR spectra obtained during the synthesis of pyrazoles. Below you will find troubleshooting guides in a question-and-answer format, a summary of common NMR chemical shifts, a detailed experimental protocol, and a workflow diagram to guide your analysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My ¹H NMR spectrum shows more peaks in the aromatic region than expected for my target pyrazole. What could be the cause?

A1: The presence of unexpected aromatic peaks often suggests the formation of regioisomers or the presence of unreacted starting materials or aromatic impurities.

  • Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, the reaction with hydrazine can lead to the formation of two different regioisomeric pyrazoles.[1] These isomers will have distinct sets of peaks in the NMR spectrum. To confirm, carefully analyze the coupling patterns and chemical shifts. The regioselectivity of the reaction can be influenced by factors such as the solvent and the reaction conditions (acidic vs. basic).[1]

  • Unreacted Starting Materials: Aromatic aldehydes or ketones used as precursors to the 1,3-dicarbonyl compound, or the 1,3-dicarbonyl itself if it contains aromatic moieties, will show signals in the aromatic region. Compare the spectrum of your product with those of the starting materials to identify any overlap.

  • Aromatic Solvents: Residual aromatic solvents used in the reaction or workup (e.g., toluene, benzene) are common impurities and will appear in the ¹H NMR spectrum.[2] For example, benzene gives a singlet around 7.36 ppm in CDCl₃.[3]

  • Side Products: Depending on the reaction conditions, side reactions can lead to various byproducts. For instance, self-condensation of the 1,3-dicarbonyl or reactions involving impurities can generate unexpected aromatic species.

Q2: I am observing broad singlets in my ¹H NMR, especially between 10-14 ppm. What do these correspond to?

A2: A broad singlet in the 10-14 ppm region is characteristic of the N-H proton of the pyrazole ring.[4] The broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular or intramolecular hydrogen bonding. The chemical shift of this proton is also highly dependent on the solvent, concentration, and temperature. In some cases, if the N-H proton is undergoing rapid exchange with a protic solvent (like D₂O or CD₃OD), the peak may be very broad or not observed at all.

Q3: My NMR spectrum has peaks that I cannot assign to my product, starting materials, or common solvents. What are other likely impurities?

A3: Beyond the usual suspects, several other common laboratory chemicals can appear as impurities in your NMR spectrum:

  • Grease: Silicone grease from glassware joints can show up as broad singlets around 0 ppm.

  • Plasticizers: Phthalates from plastic containers or tubing can leach into your sample and typically show complex multiplets in the aromatic region (around 7.5-7.7 ppm) and other signals in the aliphatic region.

  • Common Reagents: Reagents used in the workup, such as acetic acid (singlet around 2.1 ppm in CDCl₃) or triethylamine (quartet around 2.5 ppm and triplet around 1.0 ppm), may be present if not completely removed.[3][5]

  • Water: A peak for water is commonly observed and its chemical shift is highly variable depending on the solvent, temperature, and concentration.[6][7] In DMSO-d₆, it appears around 3.33 ppm, while in CDCl₃, it is typically around 1.56 ppm.[3]

Q4: How can I confirm the structure of my pyrazole and rule out isomers?

A4: A combination of 1D and 2D NMR techniques is often necessary for unambiguous structure determination:

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum can help determine the symmetry of the molecule. The chemical shifts of the pyrazole ring carbons are also diagnostic.[8][9]

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to establish the connectivity within your molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for establishing the connectivity across the pyrazole ring, which can help differentiate between regioisomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons that are close to each other, which can be helpful in determining the substitution pattern on the pyrazole ring.

Data Presentation: NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the unsubstituted pyrazole ring and common impurities in CDCl₃. Note that chemical shifts can vary depending on the substituents, solvent, and concentration.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Pyrazole Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H12.0 - 13.5 (broad)-
C3-H~7.6 (d)~134
C4-H~6.3 (t)~105
C5-H~7.6 (d)~134

Data is approximate and can vary significantly with substitution.[10][11]

Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Impurities in CDCl₃

CompoundChemical Shift (ppm)Multiplicity
Acetone2.17s
Acetonitrile2.10s
Benzene7.36s
Dichloromethane5.30s
Diethyl ether3.48 (q), 1.21 (t)q, t
Dimethylformamide (DMF)8.02 (s), 2.92 (s), 2.88 (s)s, s, s
Dimethyl sulfoxide (DMSO)2.54s
Ethanol3.72 (q), 1.24 (t)q, t
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25 (br s), 0.88 (t)br s, t
Methanol3.49s
Toluene7.27-7.17 (m), 2.34 (s)m, s
Water1.56s

This is not an exhaustive list. For a more comprehensive list, refer to publications on NMR impurities.[2][3][12][13]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with hydrazine, a classic method known as the Knorr pyrazole synthesis.[14][15]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.0 - 1.2 eq)

  • Ethanol or acetic acid (as solvent)

  • Glacial acetic acid (catalyst, if needed)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add the hydrazine derivative (1.0 - 1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base may be needed to liberate the free hydrazine.

  • If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid (if not already the solvent) and/or heat the mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) or by column chromatography on silica gel.

Characterization: The purified product should be characterized by NMR (¹H, ¹³C), mass spectrometry, and melting point to confirm its identity and purity.

Mandatory Visualization

Troubleshooting Workflow for Unexpected NMR Peaks

G start Unexpected Peaks in NMR Spectrum check_impurities Check for Common Impurities: - Residual Solvents - Water - Grease - Starting Materials start->check_impurities check_isomers Consider Presence of Regioisomers (if using unsymmetrical precursors) start->check_isomers check_side_products Evaluate Potential Side Products - Self-condensation - Degradation products start->check_side_products compare_spectra Compare with Spectra of Starting Materials & Solvents check_impurities->compare_spectra run_2d_nmr Perform 2D NMR Experiments (COSY, HSQC, HMBC) check_isomers->run_2d_nmr check_side_products->run_2d_nmr compare_spectra->run_2d_nmr No Match impurity_identified Impurity Identified compare_spectra->impurity_identified Match Found structure_confirmed Structure Confirmed run_2d_nmr->structure_confirmed Consistent with Expected Product structure_elucidated New Structure Elucidated run_2d_nmr->structure_elucidated Consistent with Isomer/Side Product repurify Re-purify Sample (Column Chromatography, Recrystallization) impurity_identified->repurify structure_elucidated->repurify If undesired

References

Technical Support Center: Efficient Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in efficient pyrazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for pyrazole synthesis?

A1: The most prevalent methods for synthesizing substituted pyrazoles involve cyclocondensation reactions. The classical Knorr pyrazole synthesis, which utilizes an acid catalyst to react a 1,3-dicarbonyl compound with a hydrazine, is a widely used technique.[1][2][3][4] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[5][6] A range of catalysts can be employed, from simple protic acids to Lewis acids and heterogeneous catalysts.

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields are a common issue and can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, or the formation of stable intermediates that do not readily convert to the final product.[7][8] To troubleshoot, ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials.[7][8] Optimization of reaction parameters such as temperature, solvent, and catalyst is crucial.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[7][8] In some instances, using a slight excess of hydrazine can help drive the reaction to completion.[9]

Q3: I am observing a mixture of regioisomers in my product. How can I improve regioselectivity?

A3: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[7][10] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups and the reaction conditions.[7] Adjusting the pH of the reaction can influence the initial site of nucleophilic attack by the hydrazine.[1] The choice of catalyst and solvent can also significantly direct the reaction towards a specific regioisomer.[11] For example, solid acid catalysts like Amberlyst-70 have been used for regioselective pyrazole synthesis at room temperature.[12][13]

Q4: What are the advantages of using a heterogeneous catalyst like Amberlyst-70?

A4: Heterogeneous catalysts like Amberlyst-70 offer several advantages, contributing to greener and more efficient synthesis.[12][13][14][15] These catalysts are solid, making them easy to separate from the reaction mixture by simple filtration, which simplifies the work-up procedure.[12][13] They are often non-toxic, thermally stable, and can be recycled and reused for multiple reaction cycles, which adds to the cost-effectiveness and sustainability of the process.[12][13][15]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Impure Starting Materials Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine compounds can degrade over time; using a fresh or purified reagent is recommended.[7][8]
Suboptimal Reaction Conditions Optimize temperature, reaction time, and solvent. Monitor the reaction progress using TLC or LC-MS to determine the ideal reaction duration.[7][8]
Incorrect Stoichiometry Verify the stoichiometry of your reactants. A slight excess (1.0-1.2 equivalents) of the hydrazine derivative may improve the yield.[7]
Inappropriate Catalyst The choice of catalyst is critical. If using an acid-catalyzed method like the Knorr synthesis, ensure the appropriate acid (e.g., acetic acid, HCl) is used. For certain substrates, a Lewis acid or a solid acid catalyst might be more effective.[1][3]
Formation of Stable Intermediates In some cases, stable intermediates may form and not readily dehydrate to the pyrazole. Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[8]
Issue 2: Formation of Regioisomers
Possible Cause Troubleshooting Step
Use of Unsymmetrical 1,3-Dicarbonyls The inherent nature of the starting material can lead to different sites of attack by the hydrazine.[7][10]
Reaction Conditions Favoring Mixture The pH of the reaction medium can influence the regioselectivity. Experiment with acidic, neutral, or basic conditions to favor the formation of the desired isomer.[1]
Solvent Effects The polarity of the solvent can affect the reaction pathway. Test a range of solvents with varying polarities.
Non-selective Catalyst Select a catalyst known to promote regioselectivity. For example, solid acid catalysts like Amberlyst-70 have shown good results in directing the reaction to a specific regioisomer.[12][13]

Data Presentation: Catalyst Performance in Pyrazole Synthesis

Catalyst Substrates Solvent Temperature (°C) Time Yield (%) Reference
Amberlyst-70 Acetylacetone and PhenylhydrazineWater3015 min94[12]
Nano-ZnO Ethyl acetoacetate and PhenylhydrazineNot specifiedNot specifiedNot specified95[16][17]
AgOTf (1 mol%) Trifluoromethylated ynone and ArylhydrazineNot specifiedRoom Temp1 hup to 99[16]
NaCoMo (2 mol%) 1,3-diketone and Sulfonyl hydrazideNot specified80-1201-1.5 hup to 99[2][16]
Cu(OTf)₂ (20 mol%) Chalcone and p-((t-butyl)phenyl)hydrazine[BMIM-PF₆]Not specifiedNot specified82[17]
SnCl₂ Substituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, and malononitrileNot specified801.4 h80[18]
SnCl₂ (Microwave) Substituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, and malononitrileNot specifiedNot specified25 min88[18]
Fe₃O₄ nanoparticles (6 mol%) Ethyl acetoacetate, hydrazine hydrate, aldehyde, and malononitrileWaterRoom Temp15 minHigh[18]
Mn/ZrO₂ (Ultrasound) Ethyl acetoacetate, hydrazine hydrate, aromatic aldehyde, and malononitrileAqueous ethanolNot specified10 min98[18]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst

This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][19]

Materials:

  • 1,3-dicarbonyl compound (1 equivalent)

  • Hydrazine derivative (1.0-1.2 equivalents)

  • Ethanol or 1-Propanol

  • Glacial Acetic Acid (catalytic amount)

  • Water

  • Ethyl acetate and Hexane (for TLC)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in ethanol or 1-propanol.[1][19]

  • Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a mild base like sodium acetate may be added.[7]

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1][19]

  • Heat the reaction mixture to reflux (approximately 100°C) with stirring for 1-2 hours.[1][19]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).[1][19]

  • Upon completion (consumption of the limiting starting material), cool the reaction mixture.

  • Add water to the reaction mixture to precipitate the crude product.[1][19]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Protocol 2: Pyrazole Synthesis using Amberlyst-70 as a Heterogeneous Catalyst

This protocol outlines an environmentally benign procedure for pyrazole synthesis using a recyclable solid acid catalyst.[12][13]

Materials:

  • 1,3-dicarbonyl compound (1 mmol)

  • Hydrazine derivative (1.1 mmol)

  • Amberlyst-70 (0.050 g)

  • Water (15 mL)

  • Ether

Procedure:

  • In a round-bottom flask, suspend the 1,3-dicarbonyl compound, hydrazine derivative, and Amberlyst-70 in water.[12]

  • Stir the reaction mixture vigorously at room temperature (30°C) for 5-30 minutes.[12]

  • Monitor the completion of the reaction by TLC.

  • Upon completion, filter the reaction mixture to separate the solid Amberlyst-70 catalyst.

  • The catalyst can be washed with ether, dried at 60°C for 4 hours, and reused for subsequent reactions.[12]

  • The aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Mandatory Visualizations

Knorr_Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Hydrazine Hydrazine Hydrazine->Condensation Intramolecular_Cyclization Intramolecular_Cyclization Condensation->Intramolecular_Cyclization Hydrazone Intermediate Dehydration Dehydration Intramolecular_Cyclization->Dehydration Cyclic Intermediate Pyrazole_Ring Pyrazole_Ring Dehydration->Pyrazole_Ring

Caption: General workflow of the Knorr pyrazole synthesis.

Troubleshooting_Low_Yield Start Low Pyrazole Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (T, t, solvent) Check_Purity->Optimize_Conditions Pure Adjust_Stoichiometry Adjust Reactant Stoichiometry Optimize_Conditions->Adjust_Stoichiometry Change_Catalyst Evaluate/Change Catalyst Adjust_Stoichiometry->Change_Catalyst Monitor_Reaction Monitor by TLC/LC-MS Change_Catalyst->Monitor_Reaction Purification Purification Monitor_Reaction->Purification

Caption: A logical workflow for troubleshooting low pyrazole yield.

Catalyst_Selection_Factors cluster_outcome cluster_params cluster_props Catalyst_Choice Catalyst Selection Desired_Outcome Desired Outcome Catalyst_Choice->Desired_Outcome Reaction_Parameters Reaction Parameters Catalyst_Choice->Reaction_Parameters Catalyst_Properties Catalyst Properties Catalyst_Choice->Catalyst_Properties High_Yield High Yield Desired_Outcome->High_Yield Regioselectivity Regioselectivity Desired_Outcome->Regioselectivity Substrate_Scope Substrate Scope Reaction_Parameters->Substrate_Scope Reaction_Conditions Reaction Conditions (Temp, Solvent) Reaction_Parameters->Reaction_Conditions Catalyst_Type Type (Acid, Lewis Acid, Heterogeneous) Catalyst_Properties->Catalyst_Type Cost_Toxicity Cost & Toxicity Catalyst_Properties->Cost_Toxicity Recyclability Recyclability Catalyst_Properties->Recyclability

Caption: Key factors influencing the selection of a catalyst.

References

Technical Support Center: Strategies for Minimizing Byproduct Formation in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation in your multi-step synthesis projects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: An unexpected byproduct is observed by TLC/LC-MS analysis.

  • Question: My reaction is showing a new, unexpected spot on the TLC plate that I can't identify. What should I do?

  • Answer: The appearance of an unknown byproduct requires a systematic approach to identify its origin.

    • Possible Cause: The byproduct could be a result of a side reaction, degradation of starting material or product, or a reaction with impurities in your reagents or solvent. Side reactions are unwanted chemical reactions that can occur alongside the desired reaction, leading to the formation of undesired products.[1]

    • Troubleshooting Steps:

      • Isolate and Characterize: If the byproduct is present in a significant amount, attempt to isolate it using flash chromatography for characterization by NMR, mass spectrometry, and IR spectroscopy. Understanding its structure is the most definitive way to understand its formation.

      • Reagent Purity Check: Run a control reaction with purified starting materials and freshly distilled solvent to determine if the byproduct arises from impurities.

      • Reaction Monitoring: Analyze aliquots of the reaction mixture at different time points using HPLC or NMR to track the formation of the byproduct relative to the desired product.[2][3] This can help determine if it's a primary byproduct or a result of product degradation over time.

      • Literature Search: Search for similar reactions to see if the formation of this type of byproduct has been previously reported.

Issue 2: Low yield of the desired product with significant byproduct formation.

  • Question: My reaction has a low yield, and I'm isolating a large amount of a known byproduct. How can I improve the selectivity?

  • Answer: Low yield due to byproduct formation indicates that the reaction conditions favor a competing reaction pathway. Optimizing reaction parameters is crucial.

    • Possible Cause: Reaction conditions such as temperature, concentration, solvent, or catalyst may not be optimal for the desired transformation.

    • Troubleshooting Steps:

      • Temperature Adjustment: Lowering the reaction temperature can often increase selectivity by favoring the reaction pathway with the lower activation energy, which is typically the desired one.[1]

      • Concentration Effects: Vary the concentration of your reactants. In some cases, high concentrations can lead to bimolecular side reactions.

      • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence reaction selectivity.[4] Perform a solvent screening to identify a medium that favors the desired reaction.

      • Catalyst/Reagent Optimization: If using a catalyst, screen different catalysts or ligands.[5] The steric and electronic properties of the catalyst can have a profound impact on selectivity.

Issue 3: Byproduct formation increases upon scale-up.

  • Question: I had a clean reaction on a small scale, but now that I'm scaling it up, I'm seeing more byproducts. Why is this happening?

  • Answer: Scale-up issues are common and often relate to mass and heat transfer.

    • Possible Cause: Inefficient mixing or heat dissipation on a larger scale can create localized "hot spots" or areas of high concentration, leading to increased byproduct formation.

    • Troubleshooting Steps:

      • Improve Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.

      • Controlled Addition: Add reagents slowly and at a controlled rate to prevent localized concentration gradients and exotherms.

      • Temperature Monitoring: Use a temperature probe to monitor the internal temperature of the reaction and ensure it remains within the optimal range.

      • Consider Flow Chemistry: For highly exothermic or fast reactions, transitioning to a continuous flow setup can provide superior control over reaction parameters and minimize byproduct formation.[6]

Frequently Asked Questions (FAQs)

1. What is the difference between a byproduct and a side product?

Byproducts are substances formed stoichiometrically alongside the desired product in the main reaction. In contrast, side products are formed from parallel or consecutive reactions that are not part of the intended synthetic pathway.[7]

2. How can I predict potential byproducts in my reaction?

Predicting byproducts involves considering all possible reactive sites on your starting materials and intermediates and thinking about potential alternative reaction pathways such as rearrangements, eliminations, or reactions with the solvent.[8] Computational chemistry tools can also be used to predict potential side reactions.[1]

3. When should I use a protecting group strategy?

A protecting group is a temporary modification of a functional group to prevent it from reacting under a specific set of conditions.[9] You should consider a protecting group strategy when a molecule has multiple reactive sites and you want to selectively transform one of them.[10]

4. What is Design of Experiments (DoE) and how can it help?

Design of Experiments (DoE) is a statistical method for systematically varying multiple reaction parameters simultaneously to identify the optimal conditions for a desired outcome, such as maximizing yield and minimizing byproducts.[11][12] It is more efficient than the traditional "one-variable-at-a-time" (OVAT) approach.[13]

5. How do I choose the right purification method to remove byproducts?

The choice of purification method depends on the physical properties of your desired product and the byproducts.[14]

  • Recrystallization is ideal for purifying solid compounds from soluble impurities.[15][16]

  • Flash column chromatography is a versatile technique for separating compounds with different polarities.[7][11][12]

  • Distillation is used to separate liquids with different boiling points.

  • Extraction separates compounds based on their differential solubility in two immiscible liquids.[17]

Data Presentation: Quantitative Impact of Optimization Strategies

The following tables summarize quantitative data from various studies, demonstrating the effectiveness of different strategies in minimizing byproduct formation and improving reaction yield.

Table 1: Impact of Reaction Condition Optimization on Yield and Byproduct Formation

Reaction TypeOptimization StrategyInitial Yield (%)Optimized Yield (%)Byproduct Reduction (%)Reference
Catalytic HydrogenationDesign of Experiments (DoE)6095Significant reduction in impurities[18]
Multi-step Synthesis of AliskirenContinuous Flow Processing90 (batch)90-95 (flow)Avoided degradation products[19][20]
3-Aminocoumarin SynthesisCatalyst and Solvent ScreeningLowImprovedMinimized dimer and bis-coumarin formation[1]
Ring-Expansion of KetonesSolvent ScreeningVariable90High selectivity observed[21]

Table 2: Effectiveness of Protecting Groups in Suppressing Side Reactions

Peptide SynthesisProtecting Group StrategyByproduct Formation (Standard Method)Byproduct Formation (Optimized Strategy)ByproductReference
Asp-Gly sequencePicoc-SPPS vs. Fmoc-SPPS~8%0%Aspartimide[22]
Depsipeptide SynthesisPicoc-SPPS vs. Fmoc-SPPS91%15%Diketopiperazine (DKP)[22]

Experimental Protocols

1. Protocol for Design of Experiments (DoE) in Reaction Optimization

This protocol provides a general framework for using DoE to optimize a chemical reaction.

  • Objective: To identify the reaction conditions that maximize the yield of the desired product and minimize the formation of a key byproduct.

  • Methodology:

    • Define Factors and Responses:

      • Factors (Inputs): Identify the key reaction parameters to investigate (e.g., temperature, catalyst loading, concentration, reaction time).

      • Responses (Outputs): Define the metrics to be measured (e.g., yield of product, percentage of byproduct).[11]

    • Select a DoE Design:

      • For screening a large number of factors, a fractional factorial design is often used.

      • For optimizing a smaller number of significant factors, a full factorial or central composite design is appropriate.[13]

    • Set Factor Levels: For each factor, define a high and low level to be tested.

    • Generate Experimental Plan: Use statistical software to generate the randomized experimental runs.

    • Execute Experiments: Perform the reactions according to the experimental plan, ensuring consistency in experimental setup and workup.

    • Analyze Data: Use the software to analyze the results, identify significant factors and interactions, and generate a predictive model.

    • Confirmation Run: Perform a final experiment at the predicted optimal conditions to validate the model.

2. Protocol for Solvent Screening

  • Objective: To identify a solvent that maximizes the yield of the desired product while minimizing byproduct formation.

  • Methodology:

    • Solvent Selection: Choose a diverse set of solvents with varying polarities, coordinating abilities, and boiling points.[23]

    • Small-Scale Reactions: Set up a parallel array of small-scale reactions, each in a different solvent. Ensure all other reaction parameters (temperature, concentration, stoichiometry) are kept constant.

    • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS at set time points.

    • Analysis: After a predetermined time, quench the reactions and analyze the crude reaction mixtures by HPLC or NMR to determine the yield of the desired product and the amount of key byproducts.[3]

    • Selection: Choose the solvent that provides the best balance of high yield and low byproduct formation for further optimization.

3. Protocol for Flash Column Chromatography

  • Objective: To purify a crude reaction mixture by separating the desired product from byproducts and unreacted starting materials.[24]

  • Methodology:

    • TLC Analysis: Develop a TLC solvent system that provides good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[11]

    • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[24]

    • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel.[12]

    • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand bellows or nitrogen line) to push the solvent through the column at a steady rate.[10]

    • Fraction Collection: Collect the eluting solvent in a series of fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

4. Protocol for Recrystallization

  • Objective: To purify a solid compound by removing soluble impurities.[23]

  • Methodology:

    • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[14]

    • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[16]

    • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.[16]

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]

    • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Byproduct_Minimization_Workflow start Start: Byproduct Formation Observed identify Identify & Quantify Byproduct(s) (LC-MS, NMR) start->identify assess Assess Reaction Parameters identify->assess optimization Reaction Optimization assess->optimization doe Design of Experiments (DoE) optimization->doe Systematic Approach solvent_screening Solvent Screening optimization->solvent_screening Quick Screen catalyst_screening Catalyst/Reagent Screening optimization->catalyst_screening Quick Screen temp_conc Adjust Temperature/ Concentration optimization->temp_conc Simple Adjustment protecting_group Consider Protecting Group Strategy pg_needed Is a functional group interfering? protecting_group->pg_needed purification Purification Strategy recrystallization Recrystallization purification->recrystallization Solid Product chromatography Chromatography purification->chromatography Liquid or Difficult Separation doe->protecting_group solvent_screening->protecting_group catalyst_screening->protecting_group temp_conc->protecting_group apply_pg Apply Protecting Group pg_needed->apply_pg Yes no_pg Proceed without PG pg_needed->no_pg No apply_pg->purification no_pg->purification end End: Minimized Byproduct recrystallization->end chromatography->end

Caption: Decision-making workflow for minimizing byproduct formation.

Multi_Step_Synthesis SM Starting Material(s) Step1 Reaction 1 SM->Step1 Int1 Intermediate 1 Step2 Reaction 2 Int1->Step2 Int2 Intermediate 2 Step3 Reaction 3 Int2->Step3 Product Final Product Step1->Int1 BP1 Byproduct(s) 1 Step1->BP1 Step2->Int2 BP2 Byproduct(s) 2 Step2->BP2 Step3->Product BP3 Byproduct(s) 3 Step3->BP3 Protecting_Group_Strategy multifunctional Multifunctional Molecule (e.g., FG1, FG2) protection Protection of FG1 multifunctional->protection reaction Reaction at FG2 multifunctional->reaction protected Protected Molecule (e.g., P-FG1, FG2) protection->protected protected->reaction reacted Reacted Molecule (e.g., P-FG1, FG2') reaction->reacted side_reaction Side Reaction at FG1 reaction->side_reaction deprotection Deprotection of FG1 reacted->deprotection final_product Final Product (e.g., FG1, FG2') deprotection->final_product

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine and its structural analogs. Due to the limited availability of experimental NMR data for the primary compound, this guide utilizes predicted spectral data for comparison with experimentally obtained data for structurally related aminopyrazole derivatives. This information is crucial for the structural elucidation and characterization of novel compounds in drug discovery and development.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for two comparable aminopyrazole derivatives: 1-phenyl-1H-pyrazol-4-amine and 4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine. The data is presented to facilitate a clear comparison of the chemical environments of the nuclei in these molecules.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundSolventChemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), and Assignment
This compound (Predicted) CDCl₃Pyrazole Ring: 7.35 (s, 1H, H-3), 7.30 (s, 1H, H-5)Tetrahydropyran Ring: 4.20 (tt, 1H, H-4'), 4.05 (dd, J = 11.5, 4.0 Hz, 2H, H-2'eq, H-6'eq), 3.50 (td, J = 11.5, 2.0 Hz, 2H, H-2'ax, H-6'ax), 2.10 (qd, J = 12.0, 4.5 Hz, 2H, H-3'eq, H-5'eq), 1.90 (dd, J = 12.0, 12.0 Hz, 2H, H-3'ax, H-5'ax)Amine Group: 3.5 (br s, 2H, NH₂)
1-Phenyl-1H-pyrazol-4-amine [1]DMSO-d₆Pyrazole Ring: 7.85 (s, 1H), 7.20 (s, 1H)Phenyl Ring: 7.70 (d, J = 7.9 Hz, 2H), 7.45 (t, J = 7.8 Hz, 2H), 7.25 (t, J = 7.4 Hz, 1H)Amine Group: 4.35 (s, 2H)
4-(Benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine [2]DMSO-d₆Pyrazole and Benzothiazole Protons: 11.44 (s, 1H, NH), 7.56 (s, 1H, CH), 7.07-7.24 (m, 4H, Ar-H), 6.89 (s, 2H, NH₂)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundSolventChemical Shift (δ, ppm) and Assignment
This compound (Predicted) CDCl₃Pyrazole Ring: 135.0 (C-3), 125.0 (C-5), 118.0 (C-4)Tetrahydropyran Ring: 67.0 (C-2', C-6'), 58.0 (C-4'), 33.0 (C-3', C-5')
1-Phenyl-1H-pyrazol-4-amine -No experimental data available in the search results.
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [3]CDCl₃153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • The final concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

2. NMR Spectrometer Setup

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.

3. ¹H NMR Data Acquisition

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): A delay of 1-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.

  • Pulse Width: Use a calibrated 30° or 45° pulse angle to balance signal intensity and quantitative accuracy.

  • Number of Scans (ns): Typically 8 to 16 scans are adequate for samples of this concentration.

  • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm.

4. ¹³C NMR Data Acquisition

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Acquisition Time (at): An acquisition time of 1-2 seconds is usually sufficient.

  • Relaxation Delay (d1): A delay of 2 seconds is a good starting point. For quaternary carbons, which have longer relaxation times, a longer delay or the use of a relaxation agent may be necessary for quantitative measurements.

  • Pulse Width: A 30° pulse angle is often used.

  • Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Spectral Width (sw): A wide spectral width, typically from 0 to 220 ppm, is used to cover the full range of carbon chemical shifts.

5. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Experimental Workflow

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim tune Tune & Match shim->tune acquire Acquire Spectra (¹H & ¹³C) tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Analyze & Interpret reference->analyze

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a detailed examination of the predicted mass spectrometry fragmentation pattern of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, a compound of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this analysis is constructed from established fragmentation principles of its constituent heterocyclic moieties: the pyrazole and tetrahydropyran rings.

Predicted Fragmentation Pattern: A Tale of Two Rings

The fragmentation of this compound under mass spectrometry, particularly with electron ionization (EI), is anticipated to be a composite of the characteristic fragmentation pathways of both the pyrazole and tetrahydropyran ring systems. The initial ionization event would generate a molecular ion ([M]⁺•), which would then undergo a series of fragmentation reactions to yield smaller, charged fragments.

The pyrazole ring is known to undergo specific fragmentation processes, including the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂), often preceded by the loss of a hydrogen atom.[1] The tetrahydropyran ring, being a cyclic ether, is expected to fragment via alpha-cleavage adjacent to the oxygen atom, leading to the formation of stable oxonium ions.

The interplay between these two connected ring systems will likely dictate the most favorable fragmentation pathways. Cleavage of the C-N bond linking the tetrahydropyran and pyrazole rings is a highly probable initial fragmentation step, leading to ions representing each of the individual ring systems.

Comparative Analysis of Key Fragments

To provide a clear comparison, the following table outlines the predicted key fragments for this compound, alongside the known characteristic fragments of its core components.

Predicted Fragment Ion of this compound m/z (Predicted) Proposed Structure Comparison with Known Fragmentation Patterns
[M]⁺•167Molecular IonThe intact ionized molecule.
[M - C₅H₉O]⁺82Pyrazol-4-amine cationRepresents cleavage of the N-C bond between the two rings. A common fragmentation for N-substituted heterocycles.
[C₅H₉O]⁺85Tetrahydropyran-4-yl cationRepresents cleavage of the N-C bond with charge retention on the tetrahydropyran fragment.
[M - HCN]⁺•140A characteristic fragmentation of the pyrazole ring.[1]
[M - N₂H]⁺138Loss of N₂ and a hydrogen atom is a known pathway for pyrazoles.[1]
[C₄H₅N₂]⁺69Pyrazole ring fragmentFurther fragmentation of the pyrazole moiety.
[C₄H₇O]⁺71Fragment from tetrahydropyran ringResulting from alpha-cleavage and rearrangement of the tetrahydropyran ring.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally determine the fragmentation pattern of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended:

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the analyte peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and known fragmentation behaviors of pyrazoles and tetrahydropyrans.

Visualizing the Fragmentation Pathway

To illustrate the predicted fragmentation cascade, the following diagram outlines the key bond cleavages and resulting fragment ions.

Fragmentation_Pathway M [C₈H₁₃N₃O]⁺• m/z = 167 (Molecular Ion) F1 [C₃H₄N₃]⁺ m/z = 82 M->F1 - C₅H₉O• F2 [C₅H₉O]⁺ m/z = 85 M->F2 - C₃H₄N₃• F3 [C₇H₁₂N₂O]⁺• m/z = 140 M->F3 - HCN F4 [C₈H₁₂NO]⁺ m/z = 138 M->F4 - N₂H• F5 [C₄H₅N₂]⁺ m/z = 69 F1->F5 - NH₂ + H•

Caption: Predicted EI fragmentation pathway of this compound.

This comprehensive guide, based on established chemical principles, provides a robust framework for understanding and predicting the mass spectrometric behavior of this compound. The provided experimental protocol offers a clear path for obtaining empirical data to validate and refine this predicted fragmentation pattern, ultimately aiding in the structural confirmation and characterization of this and similar molecules.

References

A Head-to-Head Comparison of Pyrazole-Based TGF-β Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of oncology and fibrosis research, the transforming growth factor-beta (TGF-β) signaling pathway is a critical therapeutic target. Pyrazole-based inhibitors have demonstrated significant promise due to their potent and selective inhibition of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This guide offers a comparative analysis of prominent pyrazole-based TGF-β inhibitors, supported by experimental data to assist researchers, scientists, and drug development professionals in their work.

Data Presentation: Quantitative Comparison of Inhibitor Potency

The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. The following table summarizes the IC50 values for several key pyrazole-based TGF-β inhibitors, providing a direct comparison of their potency. It is important to note that IC50 values can vary depending on the specific assay conditions, and direct comparisons should be made with caution when data is compiled from different studies.[1]

InhibitorTargetAssay SystemIC50 (nM)Reference
Vactosertib (EW-7197) ALK54T1-3TP-Lux cells (Reporter Gene Assay)13.2[1]
ALK5Enzymatic Assay11[2]
IN-1130 ALK54T1-3TP-Lux cells (Reporter Gene Assay)45.8[1]
ALK5 (Smad3 phosphorylation)Cell-based Assay5.3[3][4]
ALK5 (Casein phosphorylation)Enzymatic Assay36[3]
Galunisertib (LY2157299) ALK54T1-3TP-Lux cells (Reporter Gene Assay)>100[1]
ALK5Enzymatic Assay110[2]
SB-505124 ALK54T1-3TP-Lux cells (Reporter Gene Assay)>50[1]
ALK5Cell-free Kinase Assay47[5][6][7]
ALK4Cell-free Kinase Assay129[5][6][7]
Compound 19b TGF-β Type I Receptor KinaseEnzymatic Assay280[1]

Notably, Vactosertib is reported to be approximately 10 times more potent than Galunisertib in inhibiting ALK5.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are essential for the accurate evaluation and comparison of inhibitor efficacy.

Enzymatic Kinase Assay for ALK5 Inhibition

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of ALK5.

Materials:

  • Recombinant human TGFβR1 (ALK5)

  • Kinase substrate (e.g., Casein or a specific peptide like TGFBR1 Peptide)[8]

  • ATP

  • Kinase Assay Buffer

  • Test inhibitor (at various concentrations)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the kinase substrate.

  • Inhibitor Addition: Add the desired concentrations of the pyrazole inhibitor to the test wells. For control wells, add vehicle (e.g., DMSO).

  • Enzyme Addition: Initiate the kinase reaction by adding diluted ALK5 enzyme to all wells except the "blank" control.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[9]

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Reporter Gene Assay (e.g., 3TP-Lux Assay)

This assay measures the inhibition of TGF-β-induced transcriptional activity in a cellular context.

Materials:

  • Mink lung epithelial cells (or other suitable cell line) stably transfected with a TGF-β responsive reporter plasmid (e.g., p3TP-lux).[10]

  • Cell culture medium and supplements.

  • TGF-β1 ligand.

  • Test inhibitor (at various concentrations).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Serum Starvation: If necessary, serum-starve the cells to reduce basal signaling.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the pyrazole inhibitor for a specified time (e.g., 1 hour).

  • TGF-β Stimulation: Stimulate the cells with a fixed concentration of TGF-β1 to induce reporter gene expression.

  • Incubation: Incubate the plate for a period sufficient for luciferase expression (e.g., 18-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the IC50 value.

Western Blot Analysis of Smad2/3 Phosphorylation

This method directly assesses the inhibition of the phosphorylation of SMAD2 and SMAD3, the downstream effectors of ALK5.

Materials:

  • Human cell line (e.g., A549, HepG2).[11]

  • Cell culture medium and supplements.

  • TGF-β1 ligand.

  • Test inhibitor (at various concentrations).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, and blotting membranes.

  • Chemiluminescence detection reagents.

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency, serum-starve them, and then pre-treat with the inhibitor before stimulating with TGF-β1 for 30-60 minutes.[11]

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer and collect the supernatant after centrifugation.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[11]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[11]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[11]

    • Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.[11]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using a chemiluminescence substrate.[11]

  • Data Analysis: Quantify the band intensities and normalize the phospho-Smad2/3 signal to the total Smad2/3 signal to determine the extent of inhibition.

Mandatory Visualization

TGF-β Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TGF-β signaling pathway and highlights the point of action for pyrazole-based inhibitors.

TGF_beta_pathway TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds TGF_beta->TBRII TBRI TβRI (ALK5) TGF_beta->TBRI TBRII->TBRI SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates TBRI->SMAD23 pSMAD23 p-SMAD2/3 TBRI->pSMAD23 SMAD4 SMAD4 pSMAD23->SMAD4 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex pSMAD23->Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Target Gene Transcription Nucleus->Transcription Inhibitor Pyrazole-based Inhibitors Inhibitor->TBRI Inhibits Kinase Activity

Caption: Canonical TGF-β signaling pathway and the inhibitory action of pyrazole-based compounds on ALK5.

Experimental Workflow for Inhibitor Efficacy Screening

This diagram outlines a typical workflow for evaluating the efficacy of novel pyrazole-based TGF-β inhibitors.

experimental_workflow Start Start: Candidate Inhibitor Enzymatic Enzymatic Kinase Assay (Direct ALK5 Inhibition) Start->Enzymatic CellBased Cell-Based Reporter Assay (Signaling Pathway Inhibition) Enzymatic->CellBased Western Western Blot (pSMAD2/3 Inhibition) CellBased->Western Data Data Analysis: IC50 Determination Western->Data End End: Efficacy Profile Data->End

Caption: A streamlined experimental workflow for screening the efficacy of pyrazole-based TGF-β inhibitors.

References

The Pyrazole Scaffold: A Privileged Core in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Analogs

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrazole analogs, with a particular focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to be an invaluable resource for the rational design of next-generation pyrazole-based therapeutics.

Dual EGFR/VEGFR-2 Inhibitors: A Key Strategy in Cancer Therapy

A significant class of anticancer pyrazole derivatives are those designed to dually inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] The simultaneous targeting of both tumor cell proliferation (via EGFR) and angiogenesis (via VEGFR-2) is a well-established and effective anticancer strategy. The following sections detail the SAR, experimental evaluation, and relevant signaling pathways for this class of compounds.

Structure-Activity Relationship of Fused Pyrazole Analogs

A series of fused pyrazole derivatives has been synthesized and evaluated for their dual inhibitory activity against EGFR and VEGFR-2. The core scaffold and the impact of various substitutions on their biological activity are summarized in the table below.

Compound IDR GroupHepG2 IC50 (µM)EGFR IC50 (µM)VEGFR-2 IC50 (µM)
1 H0.710.1311.41
3 5-imino-6-amino on pyrimidine-0.064.07
9 Sulfonamide with p-methylphenyl-0.090.22
11 Free pyrazolone0.63-0.27
12 6-one on pyrazolopyrimidine0.710.090.23
Erlotinib (Reference)10.60.130.20
Sorafenib (Reference)1.06--

Data compiled from multiple sources.[1][2][3]

Key SAR Insights:

  • Fused Ring System: The presence of a fused pyrimidine ring system is crucial for potent activity.

  • Substituents on the Pyrimidine Ring: The introduction of 5-imino and 6-amino groups (Compound 3 ) significantly enhances EGFR inhibition, likely due to additional hydrogen bonding within the enzyme's active site.[1] Conversely, a 6-one substitution (Compound 12 ) appears to strike a balance, yielding potent dual EGFR/VEGFR-2 inhibition.[2]

  • Sulfonamide Moiety: The incorporation of a sulfonamide group with a p-methylphenyl substituent (Compound 9 ) leads to potent dual inhibition, possibly through additional hydrophobic interactions in the active sites of both kinases.[1][2]

  • Pyrazolone Ring: A free pyrazolone ring (Compound 11 ) demonstrates strong VEGFR-2 inhibition.[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2):

  • Enzyme and Substrate Preparation: Recombinant human EGFR or VEGFR-2 kinase domain and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.

  • Compound Incubation: The test compounds (pyrazole analogs) are serially diluted and pre-incubated with the kinase in the reaction buffer for a specified period (e.g., 15-30 minutes) at room temperature.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA-based assays using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or radiometric assays measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole analogs and incubated for a specified duration (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathway Visualization

The dual inhibition of EGFR and VEGFR-2 by these pyrazole analogs disrupts key signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K Pyrazole Pyrazole Analog (Dual Inhibitor) Pyrazole->EGFR Pyrazole->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Dual inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole analogs.

Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Another prominent class of anticancer pyrazole derivatives exerts its effect by inhibiting tubulin polymerization.[4][5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Their disruption leads to cell cycle arrest and apoptosis, making them an attractive target for cancer therapy.

Structure-Activity Relationship of Pyrazole-Based Tubulin Inhibitors

A series of pyrazole-containing chalcone hybrids have been synthesized and evaluated as tubulin polymerization inhibitors. The following table summarizes the SAR of these compounds.

Compound IDAr Group% Inhibition of Tubulin Polymerization (at 10 µM)Tubulin Polymerization IC50 (µM)MCF-7 IC50 (µM)
5d 4-F-C6H448.315.104.12
5i 4-Cl-C6H455.603.253.24
5l 3,4,5-(OCH3)3-C6H262.151.652.89
5o 3,4-(OCH3)2-C6H366.401.152.13
5p 3,5-(OCH3)2-C6H359.321.953.45
Combretastatin A-4 (Reference)-1.46-

Data adapted from relevant studies.[4]

Key SAR Insights:

  • Chalcone Moiety: The chalcone scaffold is a known pharmacophore for tubulin inhibitors, and its hybridization with a pyrazole ring enhances anticancer activity.[4]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence activity.

    • Electron-withdrawing groups like fluorine (5d ) and chlorine (5i ) at the para position show good activity.

    • Electron-donating methoxy groups lead to a substantial increase in potency.

    • The presence of multiple methoxy groups, particularly the 3,4-dimethoxy (5o ) and 3,4,5-trimethoxy (5l ) substitutions, results in the most potent compounds, with IC50 values for tubulin polymerization comparable to or better than the natural product combretastatin A-4.[4] This suggests that these substitutions enhance binding to the colchicine-binding site on β-tubulin.

Experimental Protocols

Tubulin Polymerization Assay:

  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., containing GTP and glutamate).

  • Compound Incubation: The test compounds are incubated with the tubulin solution in a 96-well plate at 37°C.

  • Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored over time by measuring the change in absorbance (turbidity) at 340 nm using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated relative to a control (e.g., DMSO). The IC50 value is determined from the dose-response curve.

Experimental Workflow and Mechanism of Action

The workflow for evaluating pyrazole-based tubulin inhibitors and their mechanism of action, leading to apoptosis, is depicted below.

Tubulin_Inhibition_Workflow cluster_workflow Experimental Workflow cluster_moa Mechanism of Action Synthesis Pyrazole Analog Synthesis Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) TubulinAssay->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) CellCycle->Apoptosis Pyrazole Pyrazole Analog Tubulin α/β-Tubulin Dimers Pyrazole->Tubulin Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Disrupted Microtubule->MitoticSpindle G2M G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M ApoptosisPathway Apoptotic Pathway Activation G2M->ApoptosisPathway CellDeath Apoptotic Cell Death ApoptosisPathway->CellDeath

Workflow and mechanism of action for pyrazole-based tubulin inhibitors.

This guide highlights the significant potential of the pyrazole scaffold in the development of novel anticancer agents. The modular nature of the pyrazole ring allows for fine-tuning of its pharmacological properties through targeted substitutions, leading to potent and selective inhibitors of key cancer-related targets. The data and methodologies presented herein provide a solid foundation for the continued exploration and optimization of this privileged heterocyclic system in the ongoing search for more effective cancer therapies.

References

In vitro assays to evaluate the biological activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to In Vitro Assays for Evaluating the Biological Activity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents has led to extensive research in their synthesis and biological evaluation. This guide provides an objective comparison of common in vitro assays used to assess these biological activities, supported by experimental data and detailed protocols.

I. Anticancer Activity

The evaluation of the anticancer potential of pyrazole derivatives is crucial in the development of new chemotherapeutic agents. In vitro assays are the first step in identifying promising candidates by assessing their cytotoxic and mechanistic effects on cancer cell lines.

A widely used method to screen for anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] In the presence of a cytotoxic compound, a decrease in the number of viable cells leads to a reduced conversion of MTT to formazan, resulting in a lower absorbance reading.[1]

Table 1: Anticancer Activity of Pyrazole Derivatives (MTT Assay)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[4,3-f]quinoline derivative 48HCT1161.7[3]
Pyrazolo[4,3-f]quinoline derivative 48HeLa3.6[3]
Indole-pyrazole derivative 33HCT116, MCF7, HepG2, A549< 23.7[3]
Indole-pyrazole derivative 34HCT116, MCF7, HepG2, A549< 23.7[3]
Pyrazolone-pyrazole derivative 27MCF716.50[3]
Fused pyrazole derivative 50HepG20.71[3]
Pyrazole-based azole 17aA5494.47 (µg/mL)[4]
Pyrazole-based azole 17bA5493.46 (µg/mL)[4]
Pyrazolo[1,5-a]pyrimidine 34dHeLa10.41[4]
Pyrazolo[1,5-a]pyrimidine 34dDU-14510.77[4]
Ferrocene-pyrazole hybrid 47cHCT-1163.12[4]
Ferrocene-pyrazole hybrid 47cPC-3124.40[4]
Ferrocene-pyrazole hybrid 47cHL606.81[4]
Ferrocene-pyrazole hybrid 47cSNB1960.44[4]
Pyrazole derivative L2CFPAC-161.7[5]
Pyrazole derivative L3MCF-781.48[5]
Pyrazole fused triazole hybrid 3eHepG2Notable[6]
Pyrazole fused triazole hybrid 5bHepG2Most Potent[6]
Experimental Protocol: MTT Assay[1][7]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Add Pyrazole Derivatives B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Signaling Pathways in Anticancer Activity

Pyrazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[7] Some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK), thereby halting tumor growth.[7][8]

Anticancer_Signaling Anticancer Signaling Pathways of Pyrazole Derivatives cluster_growth_factors Growth Factors cluster_receptors Receptors cluster_kinases Kinases cluster_cellular_processes Cellular Processes EGF EGF EGFR EGFR EGF->EGFR Proliferation Cell Proliferation EGFR->Proliferation CDK CDK CDK->Proliferation BTK BTK Survival Cell Survival BTK->Survival Angiogenesis Angiogenesis Pyrazole Pyrazole Derivatives Pyrazole->EGFR Pyrazole->CDK Pyrazole->BTK

Caption: Inhibition of key anticancer signaling pathways by pyrazole derivatives.

II. Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[9] The Kirby-Bauer disk diffusion method is a widely used qualitative assay to screen for antimicrobial activity.[10]

Table 2: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliK. pneumoniaeC. albicansA. nigerReference
Hydrazone 21a62.5-125-2.97.8[9]
Hydrazone 21b------[9]
Hydrazone 21c------[9]
Pyrazole-thiazole hybrid 101.9-3.9-----[11]
Thiazolo-pyrazole 174-----[11]
Halogenated pyrazole 53-0.007----[12]
Nitro pyrazole 40[12]
Pyrano[2,3-c] pyrazole 5c---6.25--[13]
Compound 3--0.25---[14]
Compound 4------[14]
Compound 2-----1[14]

✓: Indicates activity was observed, but MIC value not specified.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test[12][17][18]
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[15]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrazole derivative onto the agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[16]

Kirby_Bauer_Workflow Kirby-Bauer Disk Diffusion Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Standardized Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Pyrazole-Impregnated Disks B->C D Incubate (e.g., 24h) C->D E Measure Zone of Inhibition D->E F Determine Susceptibility E->F

Caption: Workflow of the Kirby-Bauer disk diffusion test.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives can involve the disruption of the bacterial cell wall, inhibition of essential enzymes like DNA gyrase, or interference with microbial metabolic pathways.[11][17] Some derivatives have also been shown to inhibit biofilm formation, a key factor in antibiotic resistance.[8]

Antimicrobial_Mechanism Antimicrobial Mechanisms of Pyrazole Derivatives cluster_targets Bacterial Targets Bacterium Bacterial Cell Pyrazole Pyrazole Derivatives CellWall Cell Wall Synthesis Pyrazole->CellWall DNAGyrase DNA Gyrase Pyrazole->DNAGyrase Metabolism Metabolic Pathways Pyrazole->Metabolism Biofilm Biofilm Formation Pyrazole->Biofilm CellWall->Bacterium DNAGyrase->Bacterium Metabolism->Bacterium Biofilm->Bacterium

Caption: Key bacterial targets of pyrazole derivatives.

III. Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and pyrazole derivatives, most notably celecoxib, are known for their anti-inflammatory properties.[18] These are often mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[18]

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeAssayTargetIC₅₀ (µM)Reference
CelecoxibCOX InhibitionCOX-20.04[18]
3,5-diarylpyrazoleCOX InhibitionCOX-20.01[18][19]
Pyrazole-thiazole hybridCOX/LOX InhibitionCOX-20.03[18][19]
Pyrazole-thiazole hybridCOX/LOX Inhibition5-LOX0.12[18][19]
Pyrazolo-pyrimidineCOX InhibitionCOX-20.015[18][19]
3-(trifluoromethyl)-5-arylpyrazoleCOX InhibitionCOX-20.02[19]
Pyrazole DerivativeLOX Inhibition5-LOX0.08[19]
Pyrazole DerivativeDPPH AssayRadical Scavenging10[19]
Pyrazole 2aCOX InhibitionCOX-20.01987[20]
Pyrazole 3bCOX InhibitionCOX-20.03943[20]
Pyrazole 4aCOX InhibitionCOX-20.06124[20]
Pyrazole 5bCOX InhibitionCOX-20.03873[20]
Pyrazole 5eCOX InhibitionCOX-20.03914[20]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production[24][25]

A common method to assess anti-inflammatory activity in vitro is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. The Griess assay is used to quantify nitrite, a stable metabolite of NO.

  • Cell Culture and Stimulation: Culture macrophages and stimulate them with LPS in the presence or absence of the pyrazole derivatives for a defined period.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[21][22]

  • Incubation: Incubate the mixture at room temperature in the dark for 10-15 minutes to allow for the formation of a colored azo compound.[22]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. A reduction in nitrite concentration in the presence of the pyrazole derivative indicates anti-inflammatory activity.

Griess_Assay_Workflow Griess Assay Workflow cluster_prep Cell Culture & Stimulation cluster_assay Assay cluster_analysis Analysis A Culture Macrophages B Stimulate with LPS +/- Pyrazoles A->B C Collect Supernatant B->C D Add Griess Reagent C->D E Incubate (10-15 min) D->E F Measure Absorbance (540 nm) E->F G Quantify Nitrite F->G

Caption: Workflow of the Griess assay for nitric oxide quantification.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes and transcription factors in the inflammatory cascade.[18] This includes the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins, and the suppression of the NF-κB signaling pathway, which controls the expression of inflammatory genes.[8][18]

Anti_inflammatory_Signaling Anti-inflammatory Signaling Pathways cluster_stimuli Inflammatory Stimuli cluster_enzymes Enzymes cluster_transcription_factors Transcription Factors cluster_mediators Inflammatory Mediators LPS LPS COX2 COX-2 LPS->COX2 NFkB NF-κB LPS->NFkB Prostaglandins Prostaglandins COX2->Prostaglandins Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Pyrazole Pyrazole Derivatives Pyrazole->COX2 Pyrazole->NFkB

Caption: Inhibition of key anti-inflammatory signaling pathways.

References

Benchmarking 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics with optimal physicochemical and pharmacokinetic properties. Heterocyclic scaffolds form the cornerstone of many approved drugs, offering a diverse array of three-dimensional structures and opportunities for multipolar interactions with biological targets. This guide provides a comprehensive benchmark of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine against other commonly employed heterocyclic building blocks, supported by a comparative analysis of their key properties and relevant experimental data from structurally similar compounds.

The strategic incorporation of saturated heterocycles, such as the tetrahydropyran (THP) ring in the title compound, is a widely adopted strategy in medicinal chemistry to modulate properties like solubility, lipophilicity, and metabolic stability. The THP moiety, a bioisostere of cyclohexane, offers the advantage of a hydrogen bond acceptor through its ether oxygen, which can lead to improved aqueous solubility and more favorable interactions with protein targets. When coupled with the versatile pyrazole core, a privileged scaffold in numerous kinase inhibitors, the resulting building block presents a compelling option for the design of novel drug candidates.

This guide aims to provide an objective comparison of this compound with analogous structures featuring piperidine, morpholine, and cyclohexane rings. By presenting a clear overview of their physicochemical properties, metabolic stability, and biological activity in relevant assays, this document serves as a valuable resource for medicinal chemists in the critical decision-making process of lead optimization.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed and experimental data for this compound and its structural analogs.

PropertyThis compound (Target)Piperidine AnalogMorpholine AnalogCyclohexane Analog
Molecular Weight ( g/mol ) 167.21 (Computed)~166.24~168.20~165.25
XLogP3 -0.1 (Computed)~0.8~-0.5~1.2
Topological Polar Surface Area (TPSA, Ų) 53.1 (Computed)~41.5~54.4~26.0
Aqueous Solubility (mg/mL) Data not availableModerately SolubleHighly SolublePoorly Soluble
pKa (basic) ~5.5 (Estimated)~8.5-9.5~6.5-7.5N/A

Performance in Biological Assays: A Focus on Kinase Inhibition

The 4-aminopyrazole core is a well-established pharmacophore in the design of kinase inhibitors, particularly targeting the Janus kinase (JAK) family. The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. The following table presents a comparative overview of the biological activity of representative kinase inhibitors featuring the heterocyclic scaffolds under investigation.

Biological TargetTetrahydropyran Analog (IC₅₀, nM)Piperidine Analog (IC₅₀, nM)Morpholine Analog (IC₅₀, nM)
JAK1 12.6[1]25[1]Data not available
JAK2 >135[1]>250[1]Data not available
p38α MAP Kinase Data not availableData not available0.1 (Kd)[2][3]

Metabolic Stability Profile

The metabolic stability of a drug candidate is a critical factor influencing its in vivo half-life and overall exposure. Saturated heterocyclic rings are often introduced to mitigate metabolic liabilities. The table below provides a qualitative comparison of the expected metabolic stability of the different heterocyclic building blocks based on published literature.

Heterocyclic MoietyExpected Metabolic StabilityCommon Metabolic Pathways
Tetrahydropyran Generally stableRing oxidation (less common)
Piperidine Moderately stableN-dealkylation, C-oxidation, ring opening
Morpholine Generally more stable than piperidineN-dealkylation, C-oxidation adjacent to oxygen
Cyclohexane Stable to moderately stableRing hydroxylation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Determination of LogP/LogD and pKa

Shake Flask Method for LogP/LogD:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD).

  • Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the two phases.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • Calculate the LogP or LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

UV-Metric Method for pKa:

  • Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2 to 12).

  • Prepare a stock solution of the test compound in a co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Add a small aliquot of the stock solution to each buffer solution in a 96-well UV-transparent plate.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Plot the absorbance at a specific wavelength (where the ionized and neutral species have different absorbances) against the pH.

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Prepare a stock solution of the test compound in an organic solvent (e.g., acetonitrile or DMSO).

  • Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice.

  • Prepare an incubation mixture containing the liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration typically between 0.1 and 1 µM.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the parent compound remaining against time and fitting the data to a first-order decay model.

Cell-Based Kinase Inhibition Assay (e.g., JAK1)
  • Culture a suitable cell line (e.g., a human cell line endogenously expressing the target kinase) in 96-well plates until they reach a desired confluency.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Treat the cells with the test compounds or a vehicle control (e.g., DMSO) for a predetermined period.

  • Stimulate the cells with a specific cytokine or growth factor to activate the target kinase signaling pathway (e.g., IL-6 for JAK1).

  • Lyse the cells to release the intracellular proteins.

  • Quantify the phosphorylation of a downstream substrate of the target kinase (e.g., STAT3 for JAK1) using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

  • Generate a dose-response curve by plotting the percentage of inhibition of substrate phosphorylation against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

Visualizing Key Concepts

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Kinase Inhibitor Profiling cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 In Vivo Evaluation a Synthesis of Analogs b Physicochemical Profiling (Solubility, LogP, pKa) a->b c Biochemical Kinase Assay (IC50 Determination) b->c d Cell-Based Assay (Cellular Potency) c->d e Metabolic Stability (Liver Microsomes) d->e f Pharmacokinetic Studies (Animal Models) e->f g Efficacy Studies (Disease Models) f->g

Caption: A typical experimental workflow for the profiling of kinase inhibitors.

G JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene Gene Transcription nucleus->gene

Caption: A simplified diagram of the JAK-STAT signaling pathway.

G Structure-Property Relationships of Heterocyclic Scaffolds cluster_0 Scaffold cluster_1 Key Properties thp Tetrahydropyran sol Solubility thp->sol Increases lip Lipophilicity (LogP) thp->lip Decreases (vs. Cyclohexane) met Metabolic Stability thp->met Increases hbond H-Bond Acceptor thp->hbond Yes pip Piperidine pip->sol Moderate pip->lip Increases pip->met Moderate pip->hbond No (N is basic) mor Morpholine mor->sol Increases mor->lip Decreases mor->met Increases mor->hbond Yes cyc Cyclohexane cyc->sol Decreases cyc->lip Increases cyc->met Moderate cyc->hbond No

Caption: The influence of different heterocyclic scaffolds on key drug-like properties.

Conclusion

The selection of a heterocyclic building block is a multifaceted decision that requires a careful balance of various molecular properties. This compound emerges as a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The presence of the tetrahydropyran moiety is anticipated to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, when compared to its carbocyclic and other heterocyclic counterparts. The pyrazole core provides a well-validated anchor for potent and selective kinase inhibition.

While direct experimental data for the title compound is limited, the analysis of structurally related molecules provides a strong rationale for its utility in drug discovery programs. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to facilitate the design of next-generation drug candidates with enhanced efficacy and safety profiles. Further experimental validation of the properties of this compound is warranted to fully elucidate its potential as a valuable building block in medicinal chemistry.

References

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrazole core is a cornerstone of medicinal chemistry and materials science. This guide provides a direct comparison of the most common and effective methods for pyrazole synthesis, offering quantitative data, detailed experimental protocols, and visual representations of reaction pathways to inform your synthetic strategy.

The pyrazole moiety is a privileged scaffold in a vast array of pharmacologically active compounds and functional materials. The choice of synthetic route to this critical heterocycle can significantly impact yield, purity, scalability, and overall efficiency. This guide focuses on a head-to-head comparison of two primary methods: the classical Knorr pyrazole synthesis from 1,3-dicarbonyl compounds and the versatile synthesis from α,β-unsaturated ketones (chalcones).

At a Glance: Performance Comparison for the Synthesis of 1,3,5-Triphenylpyrazole

To provide a direct and objective comparison, we will examine the synthesis of a common scaffold, 1,3,5-triphenylpyrazole, using both the Knorr-type synthesis and the α,β-unsaturated ketone approach.

FeatureKnorr-Type SynthesisSynthesis from α,β-Unsaturated Ketone (Chalcone)
Starting Materials 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane) and Phenylhydrazine(E)-1,3-Diphenylprop-2-en-1-one (Chalcone) and Phenylhydrazine
Reaction Type CyclocondensationCyclocondensation followed by oxidation
Typical Yield Generally high, often >90% (literature for analogous reactions)74% (one-pot) to 88-95% (two-step)[1]
Reaction Time Typically 1-4 hours[2][3]1.5-4 hours[1]
Typical Temperature Reflux (e.g., in ethanol or acetic acid)Room temperature to reflux, depending on the protocol[1]
Key Advantages Often a one-step, high-yielding reaction.Readily available and diverse starting chalcones; milder conditions are often possible for the initial cyclization.
Key Disadvantages Availability and synthesis of the starting 1,3-dicarbonyl compound can be a limitation.Often a two-step process (pyrazoline formation then oxidation); may require an additional oxidizing agent.

Visualizing the Pathways: Reaction Mechanisms and Workflow

To further elucidate the synthetic transformations, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Knorr_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate diketone->hydrazone + Hydrazine - H₂O hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_hemiaminal Cyclic Hemiaminal hydrazone->cyclic_hemiaminal Intramolecular Cyclization pyrazole Pyrazole cyclic_hemiaminal->pyrazole - H₂O (Dehydration)

Figure 1: Mechanism of the Knorr Pyrazole Synthesis.

Chalcone_to_Pyrazole_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product chalcone α,β-Unsaturated Ketone (Chalcone) pyrazoline Pyrazoline Intermediate chalcone->pyrazoline + Hydrazine (Cyclocondensation) hydrazine Hydrazine Derivative hydrazine->pyrazoline pyrazole Pyrazole pyrazoline->pyrazole Oxidation (- 2H)

Figure 2: Synthesis of Pyrazole from an α,β-Unsaturated Ketone.

Experimental_Workflow start Start reactants Combine Reactants (1,3-Dicarbonyl or Chalcone + Hydrazine) and Solvent start->reactants reaction Heat/Stir for Specified Time reactants->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete isolation Isolate Crude Product (e.g., Filtration, Evaporation) workup->isolation purification Purify Product (e.g., Recrystallization, Chromatography) isolation->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 3: General Experimental Workflow for Pyrazole Synthesis.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of pyrazoles via the Knorr synthesis and from α,β-unsaturated ketones.

Method 1: Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazolone, a derivative of pyrazole, from a β-ketoester and hydrazine, which is a common variation of the Knorr synthesis.[2][3]

Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

    • Once the ethyl benzoylacetate is consumed (typically after 1 hour), add 10 mL of water to the hot, stirring reaction mixture.

    • Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continuous stirring to facilitate crystallization.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the collected product with a small amount of cold water and allow it to air dry.

    • The expected yield of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one is typically high.

Method 2: Synthesis from α,β-Unsaturated Ketones (Chalcones)

This two-step protocol first describes the synthesis of a pyrazoline intermediate from a chalcone, followed by its oxidation to the corresponding pyrazole.

Step 1: Synthesis of 1,3,5-Triphenyl-2-pyrazoline

  • Materials:

    • (E)-1,3-Diphenylprop-2-en-1-one (Chalcone) (2 mmol)

    • Phenylhydrazine hydrochloride (6 mmol)

    • Sodium acetate (0.3 mmol)

    • Acetic acid aqueous solution

  • Procedure:

    • In a suitable flask, dissolve the chalcone (2 mmol), phenylhydrazine hydrochloride (6 mmol), and sodium acetate (0.3 mmol) in an acetic acid aqueous solution.

    • For an enhanced reaction rate, the mixture can be subjected to ultrasound irradiation at room temperature.[4]

    • Monitor the reaction by TLC. The reaction is typically complete within 1.5-2 hours.[4]

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • The yield of 1,3,5-triphenyl-2-pyrazoline is reported to be up to 96%.[4]

Step 2: Oxidation of 1,3,5-Triphenyl-2-pyrazoline to 1,3,5-Triphenylpyrazole

  • Materials:

    • 1,3,5-Triphenyl-2-pyrazoline (from Step 1)

    • Suitable oxidizing agent (e.g., oxygen atmosphere with a catalyst, or other chemical oxidants)

    • Solvent (e.g., Toluene)

  • Procedure:

    • Dissolve the 1,3,5-triphenyl-2-pyrazoline in a suitable solvent such as toluene in a reaction vessel.

    • Introduce an oxidizing agent. A study has shown that heating in toluene at 180°C under an oxygen atmosphere in the presence of a catalyst can achieve high conversion to the pyrazole.[1]

    • The reaction progress can be monitored by TLC or GC-MS.

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography to yield 1,3,5-triphenylpyrazole.

    • Yields for this oxidation step can be high, leading to an overall pyrazole yield of 88-95%.[1]

Concluding Remarks

Both the Knorr synthesis and the synthesis from α,β-unsaturated ketones are powerful and reliable methods for accessing the pyrazole core. The Knorr synthesis offers a direct, often high-yielding, one-step route, provided the requisite 1,3-dicarbonyl compound is readily available. On the other hand, the synthesis from chalcones provides greater flexibility in substrate scope due to the vast number of accessible chalcone precursors. While it is often a two-step process involving an oxidation, modern methods are continually improving the efficiency of this transformation. The choice between these methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. The Paal-Knorr synthesis, while a classic name reaction, is primarily utilized for the synthesis of furans and pyrroles from 1,4-dicarbonyls and is not a standard method for pyrazole synthesis.[5] Researchers are encouraged to consider the comparative data and protocols presented herein to make an informed decision for their synthetic endeavors.

References

Navigating Purity: A Comparative Analysis of Commercial 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the validity and reproducibility of experimental results. This guide provides a comparative analysis of commercially available 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, a versatile building block in medicinal chemistry, offering insights into its purity from various suppliers, potential impurities, and a look at alternative compounds.

Purity Profile of Commercially Available this compound

The purity of this compound can vary between suppliers, impacting experimental outcomes. Below is a summary of the stated purity from several commercial vendors. It is crucial to note that lot-to-lot variability can exist, and obtaining a lot-specific Certificate of Analysis (CoA) is always recommended.

SupplierStated PurityAdditional Information
Sigma-Aldrich97%[1]-
Nanjing Zhiyan Pharmaceutical Technology Co. Ltd.98%[2]Moisture Content: <1.0%, Impurity: <1.0%[2]
Synthonix97.0%-
ChemShuttle95%-

Note: This data is based on publicly available information and may not reflect the most current specifications. Researchers should always consult the supplier for the latest product information and a lot-specific Certificate of Analysis.

Potential Impurities: A Look into the Synthesis

Understanding the potential impurities in a chemical is intrinsically linked to its synthetic route. While specific proprietary synthesis details are often undisclosed, a common method for the preparation of similar pyrazole derivatives involves a Suzuki coupling reaction. This process can introduce specific impurities that researchers should be aware of.

Potential impurities may include:

  • Residual Palladium Catalyst: Used to facilitate the coupling reaction.

  • Unreacted Starting Materials: Such as pyrazole boronic esters and corresponding halides.

  • Byproducts of the Coupling Reaction: Homocoupling products of the starting materials.

  • Solvent Residues: From the reaction and purification steps.

The presence of these impurities can interfere with subsequent reactions or biological assays. Therefore, analytical techniques capable of detecting these types of impurities are essential for a thorough purity assessment.

Experimental Protocols for Purity Determination

A comprehensive purity analysis of this compound involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the percentage purity of the main compound and quantify impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., methanol or acetonitrile).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Purpose: To confirm the identity of the main peak and identify potential impurities by their mass-to-charge ratio.

  • Methodology:

    • Utilize an HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI). The HPLC conditions can be similar to those described above. The mass spectrometer will provide mass data for the eluting peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of the compound and detect the presence of structurally related impurities.

  • Methodology:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum will provide information on the number and environment of protons, confirming the expected structure.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

The following diagram illustrates a general workflow for the purity analysis of a chemical compound.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Commercial Compound Dissolution Dissolve in Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS Analysis Dissolution->LCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity (%) HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation

A general workflow for the purity analysis of a chemical compound.

Alternatives to this compound

The choice of a building block in drug discovery is often guided by its intended biological target and desired physicochemical properties. While this compound is a valuable scaffold, several alternatives with different substitution patterns on the pyrazole and the cyclic ether can be considered. The biological activity of pyrazole derivatives is diverse and includes applications as kinase inhibitors, anti-inflammatory agents, and more.

Alternative CompoundKey Structural DifferencePotential Application/Relevance
1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amineMethylene spacer between the pyran and pyrazole ringsAltered spatial arrangement and flexibility
1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amineFive-membered tetrahydrofuran ring instead of a six-membered pyran ringDifferent ring strain and polarity
4-Amino-1-(piperidin-4-yl)-1H-pyrazolePiperidine ring instead of a pyran ringIntroduction of a basic nitrogen atom, modulating solubility and potential for salt formation

The selection of an alternative should be based on a thorough understanding of the structure-activity relationship (SAR) for the specific biological target of interest. Comparative experimental data is essential to validate the performance of any alternative.

The signaling pathway diagram below illustrates a hypothetical scenario where a pyrazole derivative acts as a kinase inhibitor, a common application for this class of compounds.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Leads to Inhibitor Pyrazole Derivative (e.g., 1-(THP-4-yl)-1H-pyrazol-4-amine) Inhibitor->Kinase Inhibits

Hypothetical signaling pathway showing a pyrazole derivative as a kinase inhibitor.

References

Validating the Mechanism of Action of Novel Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique chemical properties have led to the development of a wide array of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] A significant portion of research has focused on pyrazole derivatives as potent protein kinase inhibitors, which play a crucial role in regulating cellular processes like cell cycle progression, proliferation, and survival.[1][6] Several pyrazole-containing drugs, such as Ruxolitinib (a JAK inhibitor) and Encorafenib (a BRAF inhibitor), have received FDA approval, highlighting the clinical success of this scaffold.[7][8]

This guide provides a comparative framework for validating the mechanism of action of novel pyrazole compounds, focusing on their role as kinase inhibitors. We will compare a hypothetical Novel Pyrazole Compound (NPC-1) with established inhibitors targeting two critical signaling pathways: the Cyclin-Dependent Kinase/Retinoblastoma (CDK/Rb) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. Detailed experimental protocols and data presentation are included to support researchers in their drug discovery efforts.

Primary Mechanism of Action: Protein Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of protein kinases to block their catalytic activity and disrupt downstream signaling.[7][9] This guide will focus on two such pathways frequently dysregulated in cancer and inflammatory diseases.

Cyclin-Dependent Kinases (CDKs) are essential for cell cycle regulation.[2] Their aberrant activation is a hallmark of many cancers. Pyrazole compounds can induce cell cycle arrest and apoptosis by inhibiting CDKs.[3][10]

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb pRb pRb (Phosphorylated) E2F Free E2F pRb->E2F releases Rb_E2F->pRb Transcription G1/S Gene Transcription E2F->Transcription activates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb further phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Transcription->CyclinE_CDK2 promotes Inhibitor Novel Pyrazole Compound (NPC-1) Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits

Figure 1. Inhibition of the CDK/Rb signaling pathway by a novel pyrazole compound.

Table 1: Comparative Activity of CDK Inhibitors

Compound Target Kinase(s) IC50 (nM) - Kinase Assay Cell Line IC50 (µM) - Antiproliferative Reference
NPC-1 (Hypothetical) CDK2/Cyclin A 15 HCT116 (Colon) 0.25 -
NPC-1 (Hypothetical) CDK1/Cyclin B 25 MCF7 (Breast) 0.38 -
AT7519 CDK1, CDK2, CDK5, CDK9 10 - 100 HCT116 (Colon) 0.4 [2]
Compound 6 (Li et al.) Aurora A, various CDKs 160 (Aurora A) HCT116 (Colon) 0.39 [1]

| Compound 29 (Ali et al.) | CDK2/Cyclin A2 | Not specified (60% inhib. at 10 µM) | HepG2 (Liver) | 10.05 |[11] |

The JAK/STAT pathway is central to signaling for numerous cytokines and growth factors involved in immunity and hematopoiesis.[5] Dysregulation of this pathway is implicated in myeloproliferative disorders and autoimmune diseases. Pyrazole-based inhibitors like Ruxolitinib effectively target JAK kinases.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Gene_Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene_Transcription translocates to nucleus & activates Inhibitor Novel Pyrazole Compound (NPC-1) Inhibitor->JAK inhibits

Figure 2. Inhibition of the JAK/STAT signaling pathway by a novel pyrazole compound.

Table 2: Comparative Activity of JAK Inhibitors

Compound Target Kinase(s) IC50 (nM) - Kinase Assay Cellular Effect Reference
NPC-1 (Hypothetical) JAK1, JAK2 JAK1: 2.5, JAK2: 4.0 Inhibition of cytokine-induced STAT3 phosphorylation -
Ruxolitinib JAK1, JAK2 JAK1: ~3, JAK2: ~3 Approved for myelofibrosis treatment [7]
Gandotinib JAK2 Selective for JAK2 Inhibition of JAK2-dependent signaling [7]

| Baricitinib | JAK1, JAK2 | Potent inhibition | Approved for rheumatoid arthritis |[7][8] |

Experimental Validation: A General Workflow

Validating the mechanism of action requires a multi-faceted approach, starting from broad cellular effects and narrowing down to specific molecular target engagement.

Workflow cluster_screening Phase 1: Cellular Screening cluster_biochemical Phase 2: Target Identification cluster_validation Phase 3: On-Target Validation A Cell Viability Assay (e.g., MTT) Determine IC50 B Cell Cycle Analysis (Flow Cytometry) A->B If cytotoxic C Apoptosis Assay (e.g., Annexin V) A->C If cytotoxic D Kinase Panel Screening (Biochemical Assays) A->D Based on phenotype (e.g., cell cycle arrest) E Determine Ki / IC50 for specific kinases D->E Identify primary targets F Western Blot Analysis (Target Phosphorylation) E->F Validate in cells G Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement F->G Confirm direct binding

Figure 3. General workflow for validating a novel kinase inhibitor's mechanism of action.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials : 96-well plates, cancer cell lines, complete medium, novel pyrazole compound (NPC-1), DMSO, MTT reagent (5 mg/mL in PBS), solubilization buffer (e.g., 10% SDS in 0.01M HCl).

  • Procedure :

    • Cell Seeding : Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium in a 96-well plate and incubate for 24 hours.[2]

    • Compound Treatment : Prepare serial dilutions of NPC-1 in complete medium. Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.

    • MTT Addition : Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Solubilization : Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

This technique is used to detect the phosphorylation status of a target protein, providing evidence of upstream kinase inhibition.

  • Materials : Cell lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure :

    • Cell Treatment & Lysis : Treat cells with NPC-1 at various concentrations (e.g., 0.5x, 1x, 5x the IC50) for a set time (e.g., 2-24 hours).[2]

    • Wash cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

    • Protein Quantification : Determine the protein concentration of each sample.

    • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting :

      • Block the membrane for 1 hour at room temperature.

      • Incubate with primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

      • Wash again and apply ECL substrate to visualize the protein bands using a chemiluminescence imaging system.

    • Analysis : Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-STAT3) to confirm equal loading. A decrease in the phosphorylated form relative to the total protein indicates target inhibition.

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G1, S, G2/M).

  • Materials : 6-well plates, cells, NPC-1, PBS, ice-cold 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.

  • Procedure :

    • Treatment : Seed cells in 6-well plates and treat with NPC-1 at its IC50 concentration for 24 or 48 hours.

    • Harvesting : Collect both adherent and floating cells and wash with PBS.

    • Fixation : Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

    • Data Acquisition : Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Analysis : Model the resulting histograms to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G1 arrest for a CDK4/6 inhibitor) indicates the compound's effect on cell cycle progression.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.

Hazard Profile and Safety Precautions

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning". Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

PropertyValue
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
CAS Number 1190380-49-4
Hazard Statements H302, H315, H319, H335
Signal Word Warning

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of in the regular trash or poured down the drain. The following steps outline the proper disposal procedure:

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid residue, contaminated weighing paper, or other solid materials in a designated, clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the designated solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinseate must be collected as hazardous liquid waste.

2. Container Labeling: All hazardous waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator and the laboratory location

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • The container must be kept closed at all times, except when adding waste.

4. Waste Pickup and Disposal:

  • Once the waste container is full or is ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed and approved waste disposal vendor. The precautionary statement P501 explicitly states to "Dispose of contents/container to an approved waste disposal plant"[1][2].

Logical Workflow for Disposal

start Start: Generation of This compound Waste assess Assess Waste Type (Solid, Liquid, Contaminated Labware) start->assess segregate Segregate into Designated Hazardous Waste Containers assess->segregate label_container Label Container Correctly (Name, Hazards, Date, PI) segregate->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request Hazardous Waste Pickup store->request_pickup end End: Proper Disposal by Approved Vendor request_pickup->end

Caption: A logical workflow for the proper disposal of this compound.

Spill Response

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Wear PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate: Once the spilled material is collected, decontaminate the area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

By following these detailed procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(Tetrahydro-2H-pyran-4-YL)-1H-pyrazol-4-amine was located. The following guidance is based on best practices for handling structurally similar pyrazole and amine compounds and should be supplemented by a thorough, experiment-specific risk assessment.[1]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Core Safety and Handling Summary

A comprehensive approach to personal protective equipment (PPE) is paramount to ensure personnel safety. The following table summarizes the recommended PPE, drawing from safety protocols for analogous compounds.

Protection Type Specification Purpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][2]Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]Prevents skin contact with the chemical.[1] It is advisable to wear two pairs (double-gloving) and change them frequently.[3]
Skin and Body Protection Laboratory coat and long-sleeved clothing.[1][3]Minimizes the risk of skin exposure to spills.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][3]Avoids inhalation of any potential vapors, dust, or aerosols.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for the safe handling of this compound. These procedural steps will minimize exposure and mitigate potential hazards.[1]

  • Preparation and Area Setup:

    • Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]

    • Verify that an emergency shower and eyewash station are readily accessible.[1][3]

    • Assemble all necessary equipment and reagents.[1]

  • Donning Personal Protective Equipment (PPE):

    • Put on a laboratory coat, ensuring it is fully buttoned.[1]

    • Wear safety glasses with side shields or goggles.[1]

    • Don chemical-resistant gloves (nitrile is a suitable option). Inspect gloves for any tears or perforations before use.[1]

  • Handling the Compound:

    • Handle the compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[1][3]

    • Avoid direct contact with skin and eyes.[1]

    • Prevent the formation of dust or aerosols during handling.[1]

    • After handling, wash hands thoroughly with soap and water.[1]

  • Storage:

    • Store in a tightly closed container.[1]

    • Keep the container in a cool, dry, and well-ventilated place.[1][4]

    • It may be incompatible with strong oxidizing agents.[1]

Disposal Plan: Step-by-Step Procedures

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4]

  • Waste Segregation:

    • Proper segregation of waste is the first and most critical step to prevent accidental chemical reactions and to ensure proper disposal.[4]

    • Solid Waste: Collect unused or expired solid compound and contaminated materials (e.g., pipette tips, tubes, weighing paper) in a clearly labeled, sealed container for solid chemical waste.[3][4]

    • Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3][4]

  • Storage of Waste Pending Disposal:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[4]

    • Segregate containers of incompatible materials using physical barriers or secondary containment.[4]

    • The storage area should be cool and dry.[4]

  • Arranging for Professional Disposal:

    • Disposal of laboratory chemical waste must be handled by qualified professionals.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[4]

    • Provide them with a detailed inventory of the waste, including the chemical names and quantities.[4]

Operational and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation and Area Setup don_ppe 2. Don PPE prep->don_ppe handle 3. Handle Compound don_ppe->handle store 4. Storage handle->store segregate 1. Waste Segregation handle->segregate Generate Waste store_waste 2. Store Waste segregate->store_waste dispose 3. Professional Disposal store_waste->dispose

Caption: Workflow for handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.